2-(Methylamino)nicotinonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-9-7-6(5-8)3-2-4-10-7/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZQPTBBDDQFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499040 | |
| Record name | 2-(Methylamino)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52583-87-6 | |
| Record name | 2-(Methylamino)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylamino)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methylamino)nicotinonitrile (CAS 52583-87-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylamino)nicotinonitrile, with the CAS number 52583-87-6, is a substituted nicotinonitrile derivative. This class of compounds, more broadly known as 2-aminonicotinonitriles, has garnered significant interest in medicinal chemistry due to their diverse biological activities. Research has indicated that derivatives of 2-aminonicotinonitrile possess potential as anticancer agents, acting through mechanisms such as autophagy induction and kinase inhibition. This technical guide provides a summary of the available physicochemical data for this compound and discusses the known biological activities and synthetic approaches for the broader class of 2-aminonicotinonitrile derivatives, highlighting the potential areas for future research and drug development.
Physicochemical Properties
Comprehensive experimental data for the physicochemical properties of this compound is limited in publicly accessible literature. The available data is summarized in the table below.
| Property | Value | Source |
| CAS Number | 52583-87-6 | Santa Cruz Biotechnology[1][2], Merck[3] |
| Molecular Formula | C₇H₇N₃ | Santa Cruz Biotechnology[1][2] |
| Molecular Weight | 133.15 g/mol | Santa Cruz Biotechnology[1][2] |
| Melting Point | 85-87 °C | ChemicalBook[4] |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Spectroscopic Data
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of nicotinonitrile derivatives are well-established. These methods often involve the condensation of a β-enaminonitrile with a suitable reagent. A plausible synthetic route could involve the reaction of a corresponding 2-chloronicotinonitrile with methylamine.
A general protocol for the synthesis of 2-aminonicotinonitrile, which could potentially be adapted, is described in US Patent 3,917,624. This process involves:
-
Reacting 1,1,3,3-tetraalkoxypropane with malononitrile in the presence of an alkanoic acid anhydride.
-
Contacting the resulting intermediate with ammonia to yield 2-aminonicotinonitrile.[1]
Further experimental work would be required to optimize this for the specific synthesis of the N-methylated derivative.
Biological Activity and Potential Applications
Direct studies on the biological activity of this compound are not extensively reported. However, the broader class of 2-aminonicotinonitrile derivatives has shown significant promise in several therapeutic areas, particularly in oncology.
Anticancer Activity
Numerous studies have highlighted the potential of 2-aminonicotinonitrile derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[5][6][7][8] The proposed mechanisms of action often involve the modulation of key cellular signaling pathways.
Kinase Inhibition
A significant area of investigation for 2-aminonicotinonitrile derivatives is their activity as kinase inhibitors.[2][9][10][11] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of 2-aminopyridine and related heterocycles have been explored as inhibitors of various tyrosine kinases, which are key targets in modern cancer therapy.[2][3][9] The general structure of these compounds allows for modifications to achieve selectivity for specific kinase subfamilies.
Autophagy Induction
Recent research has identified 2-aminonicotinonitrile derivatives as potential inducers of autophagy.[6] Autophagy is a cellular process of degradation and recycling of cellular components, and its modulation is a promising strategy in cancer therapy. The induction of autophagy can lead to cell death in cancer cells and is a target for novel drug development.
Signaling Pathways
Due to the lack of specific biological data for this compound, a definitive signaling pathway cannot be delineated for this compound. However, based on the activities of related 2-aminonicotinonitrile derivatives, two potential pathways are of high interest:
Tyrosine Kinase Signaling
Tyrosine kinases (TKs) are enzymes that play a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[3][9] Many cancers are driven by aberrant TK activity. Small molecule inhibitors often target the ATP-binding site of the kinase domain, preventing phosphorylation of downstream substrates and thereby blocking the signaling cascade.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Autophagy Signaling
The regulation of autophagy is complex, involving a number of key protein complexes. A central regulator is the mTOR kinase, which, when active, suppresses autophagy.[6][12][13][] Inhibition of mTOR, or activation of its negative regulators like AMPK, can induce autophagy. The process involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cellular components and fuses with lysosomes for degradation.
References
- 1. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 2. Tyrosine kinase inhibition: an approach to drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidine-7(8H)-ones from arylguanidines | Semantic Scholar [semanticscholar.org]
- 5. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Methylamino)nicotinonitrile: Molecular Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylamino)nicotinonitrile, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and key physicochemical properties. While specific experimental protocols for its synthesis and detailed biological activity are not extensively documented in publicly available literature, this guide consolidates known information and draws logical inferences from closely related nicotinonitrile analogs. The potential of this class of compounds as anticancer agents, particularly through mechanisms involving apoptosis induction and kinase inhibition, is a central focus. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.
Molecular Structure and Chemical Formula
This compound is an aromatic heterocyclic compound. Its structure consists of a pyridine ring substituted with a methylamino group at the 2-position and a nitrile group at the 3-position.
Molecular Formula: C₇H₇N₃
Molecular Weight: 133.15 g/mol
IUPAC Name: 2-(Methylamino)pyridine-3-carbonitrile
CAS Number: 52583-87-6
The structural arrangement of these functional groups imparts specific electronic and steric properties to the molecule, which are crucial for its chemical reactivity and biological interactions.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| CAS Number | 52583-87-6 | [1][2] |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for this compound is not prominently available in the surveyed literature. However, the synthesis of analogous nicotinonitrile derivatives often involves a multi-component reaction or a substitution reaction on a pre-existing pyridine ring.
A plausible synthetic approach could involve the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 2-position of a nicotinonitrile precursor with methylamine. For instance, the reaction of 2-chloronicotinonitrile with methylamine in a suitable solvent and under appropriate temperature conditions would be a logical synthetic route.
Hypothetical Experimental Protocol (based on related syntheses):
Reaction: 2-Chloronicotinonitrile + CH₃NH₂ → this compound + HCl
Materials:
-
2-Chloronicotinonitrile
-
Methylamine (as a solution in a suitable solvent like ethanol or THF, or as a gas)
-
Anhydrous solvent (e.g., ethanol, tetrahydrofuran, or dimethylformamide)
-
A non-nucleophilic base (e.g., triethylamine or potassium carbonate) to neutralize the generated HCl.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinonitrile in the chosen anhydrous solvent.
-
Add the base to the solution.
-
Slowly add a solution of methylamine to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including temperature, reaction time, and purification method, would require experimental optimization.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for this compound are not available in the public domain. For unambiguous structure confirmation and characterization, the following spectral features would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, a signal for the N-H proton of the methylamino group, and a singlet for the methyl group protons. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.
-
¹³C NMR: Resonances for the seven carbon atoms, including those of the pyridine ring, the nitrile group, and the methyl group.
-
FT-IR: Characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and methyl groups, C≡N stretching of the nitrile group, and C=C and C=N stretching of the pyridine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (133.15 g/mol ).
Biological Activity and Potential Applications
The nicotinonitrile scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of nicotinonitrile have demonstrated a wide range of pharmacological activities, with a significant focus on their potential as anticancer agents.
While specific studies on the anticancer activity of this compound are limited, research on closely related analogs suggests that it may exhibit cytotoxic effects against various cancer cell lines. The primary mechanisms of action for this class of compounds often involve the inhibition of protein kinases and the induction of apoptosis .
Kinase Inhibition
Many small molecule kinase inhibitors feature a pyridine-based core. These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and disrupting signaling pathways essential for cancer cell proliferation and survival. Given its structural similarity to known kinase inhibitors, it is plausible that this compound could target various tyrosine kinases or serine/threonine kinases implicated in cancer.
Induction of Apoptosis
Nicotinonitrile derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Potential Apoptotic Signaling Pathway:
Based on the known mechanisms of related compounds, this compound could potentially induce apoptosis through the intrinsic pathway. This would involve the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the key executioners of apoptosis.
Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by this compound.
Conclusion
This compound is a small molecule with a chemical structure that suggests significant potential for applications in drug discovery, particularly in the field of oncology. While detailed experimental data for this specific compound is sparse, the well-documented biological activities of the broader class of nicotinonitrile derivatives provide a strong rationale for its further investigation. Future research should focus on developing and publishing a detailed synthetic protocol, comprehensive spectroscopic characterization, and in-depth evaluation of its biological activities, including its anticancer efficacy and mechanism of action. Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives.
References
Navigating the Solubility Landscape of 2-(Methylamino)nicotinonitrile in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Methylamino)nicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a robust framework for its determination. This includes detailed experimental protocols, a discussion of expected solubility trends based on molecular structure, and a comparative analysis with structurally related compounds. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to effectively work with this compound in a variety of organic solvent systems.
Introduction to this compound
This compound is a substituted pyridine derivative with the molecular formula C₇H₇N₃. Its structure, featuring a pyridine ring, a methylamino group, and a nitrile group, imparts a unique combination of polarity and hydrogen bonding capabilities. These characteristics are central to its solubility profile and are critical considerations in its synthesis, purification, formulation, and biological screening. Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, developing stable formulations, and ensuring accurate results in biological assays.
Qualitative Solubility Profile
Based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative solubility profile for this compound can be predicted. The presence of the polar nitrile group and the hydrogen-bond-donating-and-accepting methylamino group suggests favorable interactions with polar solvents.
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Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is anticipated due to the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the pyridine ring and the methylamino group, as well as the nitrile moiety.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): Good solubility is expected. These solvents can engage in dipole-dipole interactions with the polar C-N and C≡N bonds of this compound.
-
Non-polar Solvents (e.g., Dichloromethane, Hexane): Limited solubility is predicted. The overall polarity of the molecule is likely too high to allow for significant dissolution in non-polar hydrocarbon solvents.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. To facilitate research and provide a template for data presentation, the following table illustrates how such data should be structured for clear comparison. Researchers are encouraged to determine this data experimentally using the protocols outlined in the subsequent sections.
Table 1: Illustrative Quantitative Solubility of this compound at 25°C (Hypothetical Data)
| Solvent | Solvent Type | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | Data to be determined | Data to be determined | Data to be determined |
| Ethanol | Polar Protic | Data to be determined | Data to be determined | Data to be determined |
| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |
| Dimethylformamide (DMF) | Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |
| Acetone | Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |
| Dichloromethane (DCM) | Non-polar | Data to be determined | Data to be determined | Data to be determined |
| Hexane | Non-polar | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is essential. The following are detailed methodologies for determining the solubility of this compound in organic solvents.
Gravimetric Method
This is a reliable and widely used method for determining solubility.
Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent to form a saturated solution at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Oven or rotary evaporator
-
Desiccator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial. This step should be performed quickly to avoid temperature fluctuations.
-
Solvent Evaporation and Mass Determination: Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent completely using a gentle stream of nitrogen, an oven set to a temperature below the compound's boiling/decomposition point, or a rotary evaporator.
-
Final Weighing: Once the solvent is fully evaporated, cool the vial in a desiccator and weigh it again.
-
Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the vial. The solubility can then be expressed in various units (e.g., g/100 mL, mg/mL).
UV-Vis Spectrophotometric Method
This method is suitable for compounds with a chromophore and can be adapted for high-throughput screening.
Objective: To determine the concentration of this compound in a saturated solution using its absorbance of UV-Vis light.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Other materials as listed in the Gravimetric Method.
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and adhere to the Beer-Lambert law.
-
Preparation and Analysis of Saturated Solution: Prepare a saturated solution as described in the Gravimetric Method (steps 1-3).
-
Dilution and Measurement: Carefully withdraw a small, known volume of the clear, filtered supernatant. Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for determining the solubility of this compound.
Caption: Workflow for the Experimental Determination of Solubility.
Conclusion
While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides the necessary theoretical background and practical methodologies for its determination. The predicted solubility profile, favoring polar solvents, offers a starting point for solvent selection in various research and development applications. By following the detailed experimental protocols and utilizing the structured approach to data presentation outlined herein, researchers can generate high-quality, comparable solubility data, thereby accelerating progress in the fields of medicinal chemistry and drug development.
Navigating the Stability and Storage of 2-(Methylamino)nicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth stability and degradation data specifically for 2-(Methylamino)nicotinonitrile are limited. This guide provides a comprehensive overview based on the general chemical properties of nicotinonitrile derivatives and established best practices for the handling and stability testing of analogous pharmaceutical compounds. The recommendations herein should be supplemented with compound-specific experimental validation.
Introduction
This compound is a substituted pyridine nitrile, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The stability and proper storage of this compound are paramount to ensure its integrity, purity, and performance in research and development activities. This technical guide outlines the presumed stability profile, recommended storage conditions, and a framework for experimental stability assessment of this compound.
Core Stability Profile and Recommended Storage
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Long-term storage at low temperatures (e.g., 2-8 °C or -20 °C) is advisable. | To minimize the rate of potential hydrolytic and oxidative degradation reactions. |
| Light | Protect from light. Store in amber vials or light-proof containers. | To prevent photochemical degradation, which can be a concern for aromatic and nitrogen-containing heterocyclic compounds. |
| Humidity | Store in a tightly sealed container in a dry environment. The use of desiccants is recommended for long-term storage. | To prevent hydrolysis of the nitrile group and other moisture-sensitive functionalities. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To mitigate oxidative degradation pathways. |
Potential Degradation Pathways
Based on the chemical structure of this compound, several potential degradation pathways can be postulated. Understanding these pathways is crucial for designing appropriate stability studies and for the identification of potential impurities.
-
Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide intermediate.
-
Oxidation: The pyridine ring and the methylamino group may be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to UV or visible light could induce photochemical reactions, leading to the formation of various degradation products.
-
Thermal Degradation: Elevated temperatures can accelerate decomposition, potentially leading to complex degradation profiles.
The following diagram illustrates the key factors that can influence the stability of a chemical compound like this compound.
Caption: Factors Influencing Compound Stability.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should involve forced degradation studies to identify potential degradation products and long-term stability studies to establish a recommended shelf-life.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish stability-indicating analytical methods.
Table 2: Generalized Forced Degradation Protocol
| Condition | Suggested Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified period. |
| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 60-80 °C) for an extended period. |
| Photostability | Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. Mass spectrometry (LC-MS) should be used to identify the structures of the degradation products.
Long-Term Stability Study Protocol
Long-term stability studies are conducted under recommended storage conditions to evaluate the shelf-life of the compound.
-
Sample Preparation: Prepare multiple aliquots of this compound in the intended long-term storage container.
-
Storage Conditions: Store the samples under the recommended conditions (e.g., 2-8 °C, protected from light and moisture).
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analysis: At each time point, assess the purity and potency of the sample using a validated stability-indicating analytical method. Monitor for the appearance of any degradation products.
The following workflow outlines the key steps in a typical stability testing program.
Caption: Workflow for Stability Assessment.
Conclusion
While specific stability data for this compound is not extensively documented, a proactive approach to storage and handling based on the general properties of nicotinonitrile derivatives is essential for maintaining its quality and integrity. Researchers and drug development professionals are strongly encouraged to perform in-house stability studies to establish a definitive shelf-life and to identify any potential degradation products that may impact experimental outcomes. By adhering to the principles outlined in this guide, the risks of compound degradation can be significantly minimized, ensuring the reliability and reproducibility of scientific research.
The Ascending Trajectory of 2-Aminonicotinonitriles: A Comprehensive Technical Guide to Their Discovery, History, and Therapeutic Potential
For Immediate Release
A deep dive into the scientific literature reveals the compelling journey of 2-aminonicotinonitrile and its derivatives, from their early synthetic roots to their current position as promising scaffolds in modern drug discovery. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, charting the history, synthetic evolution, and burgeoning biological significance of this versatile class of compounds.
From Obscure Intermediate to Privileged Scaffold: A Historical Perspective
While the exact first synthesis of the parent 2-aminonicotinonitrile remains elusive in early chemical literature, its utility as a versatile intermediate was recognized in the mid-20th century. Foundational synthetic methodologies, such as adaptations of the Thorpe-Ziegler and Gewald reactions, laid the groundwork for accessing the core 2-aminopyridine scaffold.[1][2][3][4][5] The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, provided a conceptual basis for the formation of the pyridine ring, while the Gewald reaction, a multi-component reaction for the synthesis of 2-aminothiophenes, offered parallels in the construction of highly substituted amino-heterocycles.[1][2][3][4][5][6][7][8]
A significant milestone in the documented synthesis of 2-aminonicotinonitrile is found in a 1975 patent, which details a process for its production as an intermediate for herbicidal agents.[9] This publication provides a detailed experimental protocol, highlighting its industrial relevance even decades ago. The modern era has witnessed a renaissance in the synthesis of 2-aminonicotinonitrile derivatives, driven by the advent of microwave-assisted organic synthesis and the elegance of multi-component reactions. These contemporary methods offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse chemical libraries for biological screening.[10][11]
Synthetic Strategies: From Classical Reactions to Modern Innovations
The synthesis of 2-aminonicotinonitrile and its analogs has evolved significantly over the years. Early approaches often relied on classical condensation reactions, which, while effective, could be limited in scope and yield. The advent of multi-component reactions (MCRs) revolutionized the synthesis of highly substituted 2-aminonicotinonitriles. A prominent MCR strategy involves the one-pot condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt, often facilitated by microwave irradiation to expedite the reaction and enhance yields.[10][11]
More recent innovations include the use of α-keto vinyl azides as versatile building blocks for the construction of the 2-aminonicotinonitrile core. This base-mediated annulation proceeds through intramolecular rearrangement and ring-opening, providing a novel and efficient route to highly functionalized derivatives.
Below are detailed protocols for key synthetic methodologies.
Table 1: Key Synthetic Methodologies for 2-Aminonicotinonitrile Derivatives
| Method | Description | Typical Reagents | Key Advantages |
| Multi-component Reaction (Microwave-Assisted) | A one-pot reaction combining multiple starting materials to form the final product in a single step. | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | High efficiency, atom economy, rapid synthesis, and access to diverse derivatives. |
| From α-Keto Vinyl Azides | A base-mediated annulation of α-keto vinyl azides and α,α-dicyanoalkenes. | α-Keto vinyl azide, α,α-Dicyanoalkene, Base (e.g., Cs2CO3) | Novel and efficient route to highly functionalized derivatives. |
| Modified Gewald-type Reaction | Adaptation of the Gewald reaction, typically involving a ketone, a cyano-active methylene compound, and a source of ammonia. | Ketone, Malononitrile, Ammonium salt | Versatile for creating substituted 2-aminopyridines. |
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of 2-Amino-4,6-diphenylnicotinonitrile[12]
Materials:
-
Substituted Chalcone (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium Acetate (3 mmol)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask, combine the substituted chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol) in absolute ethanol.
-
Reflux the reaction mixture overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified 2-amino-4,6-diphenylnicotinonitrile derivative.
-
Characterize the final product using spectroscopic methods (IR, 1H-NMR, 13C-NMR, and Mass Spectrometry).
Protocol 2: Synthesis of 2-Aminonicotinonitrile from 1,1,3,3-Tetramethoxypropane and Malononitrile[9]
Step A: 1-Methoxy-4,4-dicyano-1,3-butadiene
-
In a suitable reaction vessel, combine 1,1,3,3-tetramethoxypropane, malononitrile, acetic anhydride, and a catalytic amount of zinc chloride.
-
Heat the mixture at a temperature between 50-150°C.
-
Monitor the reaction for completion.
-
Upon completion, isolate the intermediate product, 1-methoxy-4,4-dicyano-1,3-butadiene.
Step B: 2-Aminonicotinonitrile
-
React the intermediate 1-methoxy-4,4-dicyano-1,3-butadiene with ammonia.
-
Maintain the reaction temperature between 30°C and 100°C.
-
Upon completion of the reaction, isolate the final product, 2-aminonicotinonitrile.
-
Purify the product as necessary.
A Spectrum of Biological Activities: From Anticancer to Autophagy Induction
The 2-aminonicotinonitrile scaffold has emerged as a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[12] Of particular interest is their potential as anticancer agents and inducers of autophagy.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 2-aminonicotinonitrile derivatives against a variety of cancer cell lines.[13][14][15][16] The proposed mechanisms of action are often multifaceted, involving the inhibition of key cellular signaling pathways crucial for cancer cell proliferation and survival.
One of the key mechanisms is the induction of apoptosis, or programmed cell death. Certain 2-aminonicotinonitrile derivatives have been shown to arrest the cell cycle at the G1 phase and trigger the apoptotic cascade in cancer cells.[17][18][19]
Autophagy Induction
A fascinating and more recently discovered biological activity of 2-aminonicotinonitrile derivatives is their ability to induce autophagy.[17][18][19][20] Autophagy is a cellular self-degradation process that plays a critical role in cellular homeostasis and has complex and context-dependent roles in cancer. The induction of autophagy by these compounds presents a novel therapeutic strategy.
The mechanism of autophagy induction by these derivatives is an active area of research. It is believed that they may modulate key signaling pathways that regulate autophagy, such as the mTOR pathway.
Table 2: Anticancer Activity of Selected 2-Aminonicotinonitrile Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 7g | SGC-7901 (Gastric) | Not specified, but potent | [17][18][19][20] |
| Compound 3 | MCF-7 (Breast) | Lower than Doxorubicin | [13] |
| Compound 3 | MDA-MB-231 (Breast) | Lower than Doxorubicin | [13] |
| Various Derivatives | H1299 (Lung), SHG-44 (Glioma) | 4.03 - 4.89 | |
| Various Derivatives | K562 (Leukemia) | 0.78 | [15] |
| Various Derivatives | HepG2 (Liver), PC12 (Pheochromocytoma) | 0.298 - 0.57 | [15] |
Future Directions
The journey of 2-aminonicotinonitrile compounds is far from over. The synthetic versatility of this scaffold, coupled with its diverse and potent biological activities, ensures its continued prominence in the field of drug discovery. Future research will likely focus on several key areas:
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development as therapeutic agents.
-
Expansion of the Therapeutic Landscape: While anticancer and autophagy-inducing activities are well-documented, the exploration of 2-aminonicotinonitrile derivatives for other therapeutic areas, such as neurodegenerative and inflammatory diseases, holds significant promise.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models will aid in the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.[21][22][23][24][25]
-
Clinical Translation: The ultimate goal is to translate the promising preclinical findings into clinically effective therapies. This will require rigorous preclinical and clinical evaluation of lead compounds.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
- 9. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. | Semantic Scholar [semanticscholar.org]
- 18. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Frontiers | Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of Nicotinonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The nicotinonitrile scaffold, a pyridine ring bearing a nitrile group, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of nicotinonitrile derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity of Nicotinonitrile Derivatives
Nicotinonitrile derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Data
The in vitro anticancer activity of selected nicotinonitrile derivatives is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
Table 1: In Vitro Anticancer Activity of Nicotinonitrile Derivatives (IC50, µM)
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | PC-3 (Prostate) | HCT-116 (Colon) | Reference Compound |
| Compound A | 5.2 ± 0.4 | 7.8 ± 0.6 | > 50 | - | - | Doxorubicin (0.8 ± 0.1) |
| Compound B | 3.58 | - | - | 3.60 | - | Staurosporine |
| Compound C | 2.5 ± 0.2 | 4.1 ± 0.3 | 15.2 ± 1.1 | - | - | Doxorubicin (0.9 ± 0.1) |
| Benzofuran-nicotinonitrile 10 | 12.51 | 10.23 | - | 11.45 | 8.97 | Doxorubicin |
| Benzofuran-nicotinonitrile 11 | 10.88 | 9.87 | - | 10.02 | 7.65 | Doxorubicin |
| Thienopyridine 4c | 32.8 ± 3.6 | 36.1 ± 3.9 | - | - | 15.4 ± 1.9 | - |
| Thienopyridine 4d | 24.8 ± 2.9 | 45.1 ± 4.6 | - | - | 10.3 ± 1.1 | - |
Mechanisms of Anticancer Action
Several nicotinonitrile derivatives exert their anticancer effects by targeting specific signaling pathways and cellular processes.
Certain nicotinonitrile-based compounds have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a critical role in cell cycle progression and apoptosis.[1] Inhibition of PIM-1 leads to cell cycle arrest and induction of apoptosis in cancer cells.[1]
Figure 1: PIM-1 Kinase Inhibition Pathway.
Some novel N-nicotinonitrile derivatives have shown the ability to inhibit the expression of urokinase plasminogen activator (uPA).[2] uPA is a serine protease that is overexpressed in many cancers and is involved in tumor invasion and metastasis.[3]
A significant mechanism of anticancer activity for many nicotinonitrile derivatives is the induction of apoptosis, or programmed cell death.[1] This is often observed through assays that detect the externalization of phosphatidylserine on the cell membrane, a hallmark of early apoptosis.[1]
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the nicotinonitrile derivatives and a vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Figure 2: MTT Assay Experimental Workflow.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.
Antimicrobial Activity of Nicotinonitrile Derivatives
Nicotinonitrile derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[4][5]
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity of Nicotinonitrile Derivatives (MIC, µg/mL)
| Compound/Derivative | Escherichia coli (Gram-) | Bacillus subtilis (Gram+) | Staphylococcus aureus (Gram+) | Candida albicans (Fungus) | Reference Compound(s) |
| Compound 2b | > 100 | 50 | - | 50 | Ampicillin, Fluconazole |
| Compound 10c | > 100 | > 100 | - | 50 | Ampicillin, Fluconazole |
| Coumarinyl-Nicotinonitrile 3a | 12.5 | 6.25 | 6.25 | 25 | Ampicillin, Fluconazole |
| Coumarinyl-Nicotinonitrile 3b | 12.5 | 12.5 | 6.25 | 25 | Ampicillin, Fluconazole |
| Coumarinyl-Nicotinonitrile 3c | 6.25 | 12.5 | 12.5 | 12.5 | Ampicillin, Fluconazole |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the MIC of a compound against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the nicotinonitrile derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Figure 3: MIC Determination Workflow.
Anti-inflammatory and Other Biological Activities
Beyond their anticancer and antimicrobial properties, nicotinonitrile derivatives have shown potential as anti-inflammatory and antioxidant agents.[6] Some derivatives have been shown to inhibit the production of inflammatory mediators.[6] The diverse biological profile of this class of compounds also includes antiviral and antihypertensive activities.[4]
Conclusion
Nicotinonitrile derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy against cancer cells and microbial pathogens, coupled with emerging evidence of anti-inflammatory and other therapeutic properties, underscores their potential for further investigation and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating the continued exploration of the therapeutic potential of the nicotinonitrile scaffold.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-(Methylamino)nicotinonitrile: A Key Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylamino)nicotinonitrile, a substituted pyridine derivative, is a significant chemical intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with applications in the pharmaceutical industry. Its bifunctional nature, possessing both a nucleophilic secondary amine and a versatile nitrile group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of kinase inhibitors.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 6-(Methylamino)nicotinonitrile (Isomer) | 2-(Methylamino)pyridine (Analog) | Nicotinonitrile (Parent Compound) |
| CAS Number | 52583-87-6 | 261715-36-0 | 4597-87-9 | 100-54-9[1] |
| Molecular Formula | C₇H₇N₃ | C₇H₇N₃ | C₆H₈N₂ | C₆H₄N₂[1] |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 108.14 g/mol | 104.11 g/mol [1] |
| Melting Point | Not reported | Not reported | 15 °C (lit.) | 51 °C[1] |
| Boiling Point | Not reported | Not reported | 200-201 °C (lit.) | 206.9 °C[1] |
| Solubility | Expected to be soluble in polar organic solvents. | Expected to be soluble in polar protic and aprotic solvents like ethanol, methanol, DMF, and DMSO.[2] | Soluble in water, alcohol, ether, and benzene.[3] | Soluble in water, alcohol, ether. |
| Calculated LogP | Not available | 0.99498 | Not available | 0.36 |
| Topological Polar Surface Area (TPSA) | Not available | 48.71 Ų | Not available | 36.67 Ų |
| Hydrogen Bond Donors | 1 | 1 | 1 | 0 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 | 2 |
Synthesis of this compound
The most probable and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 2-chloronicotinonitrile, with methylamine.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Chloronicotinonitrile
-
Methylamine (e.g., 40% solution in water or 2 M in a suitable solvent)
-
Anhydrous ethanol or another suitable polar aprotic solvent
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinonitrile (1 equivalent) in anhydrous ethanol.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas to create an oxygen-free atmosphere.
-
Addition of Methylamine: To the stirred solution, add an excess of methylamine solution (typically 2-3 equivalents) at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Role as a Key Intermediate in the Synthesis of Kinase Inhibitors
Nicotinonitrile derivatives are crucial scaffolds in medicinal chemistry, with several marketed drugs containing this moiety.[4] A primary application of 2-(amino-substituted)nicotinonitriles is in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity.[5][6][7][8] These compounds are of significant interest in oncology and for the treatment of inflammatory diseases.
The synthesis of the pyrido[2,3-d]pyrimidine core typically involves the condensation of a 2-aminonicotinonitrile derivative with a suitable reagent, followed by cyclization. The methylamino group in this compound plays a crucial role in the formation of the pyrimidine ring and can also be a key interaction point with the target kinase.
Signaling Pathway Context: Kinase Inhibition
Kinases are a class of enzymes that play a pivotal role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors act by blocking the activity of these enzymes, thereby disrupting the downstream signaling pathways that promote disease progression.
Caption: General Kinase Signaling Pathway and Inhibition.
Experimental Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core
The following is a representative workflow for the synthesis of a pyrido[2,3-d]pyrimidine core from this compound. The specific reagents and conditions would be adapted based on the desired final product.
Caption: Synthesis of a Pyrido[2,3-d]pyrimidine Core.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of pharmaceutically active compounds. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the construction of complex heterocyclic systems. The primary application of this compound lies in its role as a precursor to pyrido[2,3-d]pyrimidine-based kinase inhibitors, a class of drugs with immense therapeutic potential. Further research into the properties and reactivity of this compound is likely to uncover new applications and synthetic routes, further solidifying its importance in the field of medicinal chemistry.
References
- 1. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 2. Buy 6-(Methylamino)pyridine-2-carbonitrile | 930575-70-5 [smolecule.com]
- 3. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Nicotinonitrile Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The nicotinonitrile (3-cyanopyridine) scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its synthetic tractability and its ability to engage with a diverse array of biological targets. This guide provides a comprehensive overview of the nicotinonitrile core, detailing its synthesis, biological significance, and application in the development of targeted therapeutics, with a particular focus on kinase inhibition.
Introduction to the Nicotinonitrile Scaffold
The nicotinonitrile moiety is a key building block in the synthesis of a wide range of heterocyclic compounds. Its presence in numerous natural products and synthetic drugs underscores its importance.[1] The unique electronic properties of the cyano group, combined with the hydrogen bonding capabilities of the pyridine nitrogen, allow for multifaceted interactions with biological macromolecules. This has led to the development of several marketed drugs incorporating this scaffold, including the kinase inhibitors Bosutinib and Neratinib, as well as other therapeutics like Milrinone and Olprinone.[1]
The versatility of the nicotinonitrile core allows for the creation of extensive compound libraries with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]
Synthesis of Nicotinonitrile Derivatives
The synthesis of functionalized nicotinonitriles is often achieved through multi-component reactions, which offer efficiency and rapid access to molecular complexity. A prominent route is the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.
General Synthetic Pathways
Several named reactions are employed for the synthesis of the core and related structures:
-
Gewald Reaction: This reaction is a cornerstone for the synthesis of 2-aminothiophenes, which can be precursors to thieno[2,3-b]pyridines, a class of compounds related to nicotinonitriles. It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.
-
Thorpe-Ziegler Reaction: This intramolecular cyclization of dinitriles is a powerful method for forming cyclic ketones and can be adapted for the synthesis of carbocyclic rings that can be further functionalized to pyridine derivatives.[3][4]
-
One-Pot Multi-component Reactions: These are highly efficient for generating polysubstituted pyridines. A common approach involves the condensation of an aldehyde, a methyl ketone, a nitrile with an active methylene group (like malononitrile or ethyl cyanoacetate), and ammonium acetate.[5]
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles [6]
This protocol describes a solvent-free, three-component cyclocondensation reaction.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Aromatic methyl ketone (1 mmol)
-
2-Cyanoacetamide (1 mmol)
-
Basic alumina (Al2O3) (500 mg)
-
Mortar and pestle
-
Round-bottom flask
-
Oil bath
Procedure:
-
Grind the aromatic aldehyde, aromatic methyl ketone, 2-cyanoacetamide, and basic alumina together in a mortar for 2-3 minutes at room temperature.
-
Transfer the resulting powder to a round-bottom flask.
-
Heat the flask in an oil bath at 120-130 °C for the appropriate time (typically 30-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol (10 mL) to the solid mass and stir for 5 minutes.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or DMF/ethanol) to afford the pure 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Characterization Example for 4-(4-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (4b): [6]
-
Melting Point: 287–288 °C
-
IR (KBr, ν, cm⁻¹): 3150 (NH), 2221 (CN), 1644 (CO)
-
¹H NMR (400 MHz, DMSO-d₆) (δ, ppm): 13.73 (1H, s, NH), 8.19 (2H, m, ArH), 8.03–8.07 (3H, m, ArH), 7.88 (2H, m, ArH), 7.75–7.83 (2H, m, ArH), 7.48 (1H, s, C⁵-H)
Biological Activity and Therapeutic Applications
Nicotinonitrile derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.
Pim Kinase Inhibition
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key players in cell survival, proliferation, and apoptosis. Their overexpression is linked to various cancers, making them attractive therapeutic targets.[7] Several nicotinonitrile-based compounds have demonstrated potent inhibition of Pim kinases.[5][8][9]
Binding Mode: Nicotinonitrile-based inhibitors typically act as ATP-competitive inhibitors. The pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase domain (e.g., with Glu121 in Pim-1), while the cyano group can engage in additional interactions. The aryl substituents on the pyridine ring occupy the hydrophobic pockets of the ATP-binding site, contributing to potency and selectivity.[7][10]
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors, playing a central role in the immune system and hematopoiesis.[] Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Nicotinonitrile-containing molecules, such as Tofacitinib (which has a pyrrolo[2,3-d]pyrimidine core, a bioisostere of nicotinonitrile), are effective JAK inhibitors.[12]
Binding Mode: Similar to Pim kinase inhibitors, nicotinonitrile-based JAK inhibitors are often ATP-competitive. They form hydrogen bonds with the hinge region of the JAK kinase domain. The selectivity among JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is achieved by exploiting subtle differences in the shape and amino acid composition of the ATP-binding pocket.[13][14]
Quantitative Data Summary
The following tables summarize the in vitro activity of representative nicotinonitrile derivatives against various kinases and cancer cell lines.
Table 1: Pim-1 Kinase Inhibitory Activity of Selected Nicotinonitrile Derivatives
| Compound | Pim-1 IC₅₀ (nM) | Reference |
| Compound 7b | 18.9 | [5] |
| Compound 4k | 21.2 | [5] |
| Compound 12 | 14.3 | [9] |
| Compound 8e | ≤ 280 (pan-Pim) | [8] |
| Staurosporine | 16.7 | [5] |
Table 2: Cytotoxicity of Selected Nicotinonitrile Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 7b | MCF-7 (Breast) | 3.58 | [5] |
| Compound 7b | PC-3 (Prostate) | 3.60 | [5] |
| Compound 12 | MCF-7 (Breast) | 0.5 | [9] |
| Compound 12 | HepG2 (Liver) | 5.27 | [9] |
| Compound 13 | HepG2 (Liver) | 8.78 (µg/mL) | [15] |
| Compound 13 | HeLa (Cervical) | 5.16 (µg/mL) | [15] |
| Doxorubicin | MCF-7 (Breast) | 2.14 | [9] |
Table 3: JAK Kinase Inhibitory Activity of Representative Inhibitors
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | [16] |
| Tofacitinib | 112 | 20 | 1 | - | [16] |
| Filgotinib | 10 | 28 | 810 | 116 | [] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [] |
Table 4: Pharmacokinetic Parameters of Marketed Kinase Inhibitors with a Related Scaffold
| Drug | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) | Protein Binding (%) | Metabolism | Reference |
| Bosutinib | 4-6 | 22.5 | 34 | 94 | CYP3A4 | [5][17] |
| Neratinib | 4-6 | ~14 | Not determined | >99 (reversible) | CYP3A4 | [6][18] |
Key Experimental Protocols in Drug Discovery
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based, e.g., ADP-Glo™) [19]
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human kinase (e.g., Pim-1 or a JAK isoform)
-
Kinase-specific peptide substrate
-
ATP
-
Test compound (nicotinonitrile derivative) dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 25 nL) to the assay plates. Include DMSO-only wells (0% inhibition) and a known potent inhibitor (100% inhibition) as controls.
-
Enzyme/Substrate Addition: Prepare a 2x solution of the kinase and its peptide substrate in Kinase Assay Buffer. Add 5 µL of this mix to each well.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a 2x ATP solution (at a concentration near the Kₘ for the specific kinase) to all wells to start the reaction. Final reaction volume is 10 µL.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)
-
Complete culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Diagram 1: The JAK-STAT Signaling Pathway
Diagram 2: Kinase Inhibitor Discovery Workflow
Conclusion
The nicotinonitrile scaffold represents a highly valuable and versatile core in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a multitude of potent and selective inhibitors for various therapeutic targets, most notably protein kinases. The continued exploration of structure-activity relationships and the application of rational drug design principles are expected to further solidify the importance of the nicotinonitrile scaffold in the discovery of next-generation therapeutics. This guide provides a foundational understanding for researchers aiming to leverage this powerful chemical entity in their drug discovery programs.
References
- 1. Population pharmacokinetic and pharmacodynamic analysis of bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. medium.com [medium.com]
- 4. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. io.ctdm.org.cn [io.ctdm.org.cn]
- 7. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics of oral neratinib during co-administration of ketoconazole in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Methylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-(Methylamino)nicotinonitrile from 2-chloronicotinonitrile. This reaction is a nucleophilic aromatic substitution where the chloro group at the 2-position of the pyridine ring is displaced by a methylamino group.
Reaction Principle
The synthesis of this compound from 2-chloronicotinonitrile is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring activate the 2-position for nucleophilic attack by methylamine.
Reaction Scheme:
Experimental Protocols
The following protocol is a general method adapted from procedures for similar nucleophilic aromatic substitutions on 2-chloronicotinonitrile derivatives.[1]
Materials
-
2-Chloronicotinonitrile
-
Methylamine solution (e.g., 40% in water, or 2 M in THF or ethanol)
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Rotary evaporator for solvent removal
-
Equipment for recrystallization (Erlenmeyer flasks, Hirsch funnel, etc.)
-
Analytical equipment for product characterization (e.g., NMR, MS, melting point apparatus)
Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronicotinonitrile (1.0 equivalent) in absolute ethanol.
-
To this solution, add an excess of methylamine solution (typically 2-5 equivalents).
-
-
Reaction Conditions:
-
The reaction mixture is heated to reflux (the boiling point of ethanol, approximately 78 °C).
-
The reaction progress should be monitored, for example by Thin Layer Chromatography (TLC), until the starting material is consumed. Reaction times for similar substitutions are reported to be in the range of 6-12 hours.[1]
-
-
Work-up:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent and excess methylamine are removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a solid.
-
Data Presentation
Quantitative data for the synthesis of this compound from 2-chloronicotinonitrile is not extensively available in the public literature. However, based on analogous reactions, the following table provides expected ranges for key parameters.
| Parameter | Expected Value/Range | Notes |
| Reactants | ||
| 2-Chloronicotinonitrile | 1.0 eq | |
| Methylamine | 2.0 - 5.0 eq | An excess of the nucleophile is used to drive the reaction to completion. |
| Reaction Conditions | ||
| Solvent | Absolute Ethanol | Other polar aprotic or protic solvents could potentially be used. |
| Temperature | Reflux (~78 °C) | Heating is typically required to overcome the activation energy of the substitution. |
| Reaction Time | 6 - 12 hours | Reaction should be monitored for completion.[1] |
| Product Characteristics | ||
| Yield | Moderate to High | Yields for similar reactions with other amines are reported to be in the range of 47% and higher.[1] |
| Purity | >95% (after recrystallization) | Purity will depend on the effectiveness of the purification method. |
| Physical Appearance | Solid |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the nucleophilic aromatic substitution (SNAr) mechanism.
Caption: SNAr mechanism for the formation of this compound.
References
Application Notes and Protocols for the Synthesis of 2-(Methylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylamino)nicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its presence as a key structural motif in various biologically active compounds. The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry for the functionalization of aromatic rings.[1][2] This application note provides a detailed reaction mechanism, a comprehensive experimental protocol, and relevant data for the synthesis of this compound from 2-chloronicotinonitrile and methylamine.
Reaction Mechanism
The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is particularly effective for heterocyclic compounds like pyridines, where the ring nitrogen atom helps to stabilize the intermediate.[1] The reaction involves the addition of the nucleophile (methylamine) to the electron-deficient pyridine ring, followed by the elimination of the leaving group (chloride).
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the carbon atom bonded to the chlorine atom on the 2-chloronicotinonitrile ring. This carbon is electrophilic due to the electron-withdrawing effects of the adjacent nitrile group and the pyridine ring nitrogen.
-
Formation of the Meisenheimer Complex: This attack leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized over the pyridine ring and the nitrile group, which stabilizes the intermediate.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion (a good leaving group). A proton is subsequently removed from the methylamino group, often by another molecule of methylamine acting as a base, to yield the final product, this compound.
Caption: Detailed reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound via the nucleophilic aromatic substitution of 2-chloronicotinonitrile with methylamine.
Materials and Reagents:
-
2-Chloronicotinonitrile
-
Methylamine (40% solution in water or as a gas)
-
Ethanol or other suitable polar aprotic solvent (e.g., DMF, DMSO)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronicotinonitrile (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Methylamine: To the stirred solution, add an excess of methylamine solution (e.g., 40% in water, 2-3 eq) dropwise at room temperature. Alternatively, methylamine gas can be bubbled through the solution.
-
Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 2-Chloronicotinonitrile | C₆H₃ClN₂ | 138.56 | White to off-white solid | 6640-69-3 |
| Methylamine | CH₅N | 31.06 | Colorless gas or liquid | 74-89-5 |
| This compound | C₇H₇N₃ | 133.15 | Solid | 52583-87-6[4] |
Table 2: Representative Reaction Data and Product Specifications
| Parameter | Value | Reference |
| Reaction Conditions | ||
| Solvent | Ethanol | Representative |
| Temperature | Reflux | Representative |
| Reaction Time | 2-6 hours | Representative |
| Product Specifications | ||
| Yield | 70-90% | Typical for SNAr reactions |
| Purification Method | Column Chromatography | Standard |
| Spectroscopic Data (Predicted/Typical) | ||
| ¹H NMR (CDCl₃, δ) | ~8.2 (d, 1H), ~7.5 (d, 1H), ~6.5 (dd, 1H), ~5.2 (br s, 1H, NH), ~3.0 (d, 3H, CH₃) | Based on similar structures |
| ¹³C NMR (CDCl₃, δ) | ~160, ~153, ~140, ~117, ~115, ~90, ~30 | Based on similar structures |
| IR (KBr, cm⁻¹) | ~3400 (N-H), ~2220 (C≡N), ~1600, ~1500 (aromatic C=C) | Characteristic functional groups |
| Mass Spectrum (m/z) | 133 [M]⁺ | Calculated |
References
Laboratory Protocol for the Preparation of 2-(Methylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of 2-(Methylamino)nicotinonitrile, a valuable intermediate in the development of various heterocyclic compounds. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. The protocol outlines the reaction of 2-chloronicotinonitrile with methylamine to yield the desired product. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
Nicotinonitrile derivatives are significant scaffolds in medicinal chemistry and drug discovery. The introduction of an amino group at the 2-position of the pyridine ring, as in this compound, provides a key functional handle for further molecular elaboration. This protocol details a reliable method for the preparation of this compound, starting from the commercially available 2-chloronicotinonitrile. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the electron-deficient pyridine ring facilitates the displacement of the chloro substituent by the methylamino group.
Experimental Protocols
Synthesis of this compound
This procedure is adapted from established methods for the nucleophilic aromatic substitution on 2-chloronicotinonitriles with primary amines.[1]
Materials:
-
2-Chloronicotinonitrile
-
Methylamine solution (e.g., 40% in water or 2 M in THF)
-
Anhydrous solvent (e.g., Ethanol, Tetrahydrofuran (THF), or 1,4-Dioxane)
-
Sodium bicarbonate (NaHCO₃) or other suitable base (optional, to scavenge HCl)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronicotinonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or THF, approximately 10-20 mL per gram of starting material).
-
Addition of Methylamine: To the stirred solution, add an excess of methylamine solution (typically 2 to 5 equivalents). The addition can be performed at room temperature. If using a gaseous methylamine source, it can be bubbled through the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 65-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water and brine. If an acid scavenger was not used, a wash with a mild aqueous base like sodium bicarbonate solution may be beneficial to remove any hydrochloric acid formed.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further dried under vacuum. Characterize the final product by NMR spectroscopy and determine its melting point.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Chloronicotinonitrile | Commercially Available |
| Reagent | Methylamine solution | Commercially Available |
| Product | This compound | Synthesized |
| CAS Number | 52583-87-6 | [2][3] |
| Molecular Formula | C₇H₇N₃ | |
| Molecular Weight | 133.15 g/mol | |
| Typical Yield | Not explicitly reported, but analogous reactions with other amines on similar substrates report moderate to good yields.[1] | |
| Melting Point | Not explicitly reported. | |
| ¹H NMR Data | Not explicitly reported. | |
| ¹³C NMR Data | Not explicitly reported. |
Experimental Workflow
Caption: Synthetic workflow for the preparation of this compound.
References
Application Notes: The Role of 2-(Methylamino)nicotinonitrile Derivatives in Oncology Research
Introduction
Nicotinonitrile scaffolds, including derivatives of 2-(methylamino)nicotinonitrile, represent a promising class of heterocyclic compounds in the field of cancer research. While this compound itself is a key synthetic intermediate, its derivatives have been the focus of extensive investigation for their potential as anticancer agents. These compounds have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers.[1][2] The versatility of the nicotinonitrile backbone allows for a wide range of chemical modifications, enabling the development of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[1]
Mechanism of Action
The anticancer effects of nicotinonitrile derivatives are multifaceted and are an active area of investigation.[1] Key mechanisms that have been identified include:
-
Induction of Apoptosis: Several nicotinonitrile derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. Some compounds achieve this by activating intrinsic apoptotic pathways, as evidenced by the significant induction of caspases 9 and 3.[2]
-
Inhibition of Protein Kinases: A primary mode of action for many of these derivatives is the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[2] Specific kinases targeted by various nicotinonitrile derivatives include:
-
Tyrosine Kinases (TK): Certain derivatives are potent inhibitors of tyrosine kinases, thereby arresting the cell cycle.[2]
-
Src Kinase: Some spiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives have been developed as non-ATP competitive inhibitors of Src kinase, which is overexpressed in several cancers, including breast cancer. These inhibitors can suppress cancer cell migration and proliferation.[3][4]
-
Pim-1 Kinase: This oncogenic serine/threonine kinase is another target. Inhibition of Pim-1 by cyanopyridine derivatives has been shown to cause cell cycle arrest and increase apoptosis in various cancer types.[5]
-
-
Disruption of Cellular Signaling Pathways: By targeting key kinases, these compounds disrupt vital signaling pathways that are essential for the growth and survival of cancer cells, such as those related to growth factor receptors.[1]
Therapeutic Potential and Future Directions
The promising preclinical data for nicotinonitrile derivatives underscore their potential as a valuable starting point for the development of new cancer therapies.[1] The ability to synthesize a diverse library of these compounds allows researchers to explore structure-activity relationships (SAR) to identify molecules with improved efficacy and reduced side effects.[1] While some derivatives have shown IC50 values comparable to or even better than existing chemotherapeutics like 5-fluorouracil and doxorubicin, further research is necessary.[2][6] The journey from these initial findings to an approved cancer therapy is long, involving lead compound optimization, rigorous preclinical testing for safety and efficacy, and ultimately, clinical trials.[1] As of now, there are no ongoing clinical trials specifically for "this compound," but the broader class of kinase inhibitors, which includes related structures, is a major focus of clinical cancer research.[7][8][9]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of various nicotinonitrile derivatives against several human cancer cell lines, as reported in the literature.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Nicotinonitrile Derivative 9a | MCF-7 (Breast) | 2 | 5-FU | Not specified |
| Nicotinonitrile Derivative 9a | HCT-116 (Colon) | 7.12 | 5-FU | 12.19 |
| Nicotinonitrile Derivative 9a | RKO (Colon) | 8.22 | 5-FU | 20.18 |
| Nicotinonitrile Derivative 5g | MCF-7 (Breast) | ~1-3 | 5-Fluorouracil | ~5 |
| Nicotinonitrile Derivative 5g | HCT-116 (Colon) | ~1-3 | 5-Fluorouracil | ~5 |
| Nicotinonitrile Derivative 7i | MCF-7 (Breast) | ~1-3 | 5-Fluorouracil | ~5 |
| Nicotinonitrile Derivative 7i | HCT-116 (Colon) | ~1-3 | 5-Fluorouracil | ~5 |
| Nicotinonitrile Derivative 8 | MCF-7 (Breast) | ~1-3 | 5-Fluorouracil | ~5 |
| Nicotinonitrile Derivative 8 | HCT-116 (Colon) | ~1-3 | 5-Fluorouracil | ~5 |
| Nicotinonitrile Derivative 9 | MCF-7 (Breast) | ~1-3 | 5-Fluorouracil | ~5 |
| Nicotinonitrile Derivative 9 | HCT-116 (Colon) | ~1-3 | 5-Fluorouracil | ~5 |
| Cyanopyridine 4c | HePG2 (Liver) | 8.02 ± 0.38 | 5-FU | 9.42 ± 0.46 |
| Cyanopyridine 4d | HePG2 (Liver) | 6.95 ± 0.34 | 5-FU | 9.42 ± 0.46 |
| Cyanopyridine 4c | HCT-116 (Colon) | 7.15 ± 0.35 | 5-FU | 8.01 ± 0.39 |
| 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile 3d | Src Kinase Inhibition | 0.9 | Not applicable | Not applicable |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard colorimetric assay to measure the inhibitory effects of compounds on cell growth.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compounds (nicotinonitrile derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, count them, and seed them into 96-well plates at a density of 3 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Tyrosine Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific tyrosine kinase.
Materials:
-
Recombinant Tyrosine Kinase (e.g., Src, EGFR)
-
Kinase buffer
-
ATP
-
Peptide substrate specific for the kinase
-
Test compounds (nicotinonitrile derivatives) dissolved in DMSO
-
Kinase detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP formation)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase buffer, the specific peptide substrate, and the test compound at various concentrations.
-
Kinase Addition: Add the recombinant tyrosine kinase to each well to initiate the reaction. Include a no-kinase control and a vehicle control (DMSO).
-
ATP Addition: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the product formation. For the ADP-Glo™ assay, this involves two steps:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Signal Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Second-Generation Antimitotics in Cancer Clinical Trials [mdpi.com]
- 9. Pfizer Highlights Progress in Accelerating Breakthrough Cancer Medicines at ASCO 2024 Annual Meeting | Pfizer [pfizer.com]
- 10. Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
Application Notes and Protocols for 2-(Methylamino)nicotinonitrile Derivatives as Autophagy Enhancers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and evaluation of 2-(Methylamino)nicotinonitrile derivatives as a novel class of autophagy enhancers. The protocols detailed below are based on established methodologies for the synthesis, screening, and characterization of these compounds.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and infectious diseases, making the identification of novel small-molecule autophagy modulators a significant therapeutic strategy. Recent studies have identified 2-aminonicotinonitrile derivatives as a promising scaffold for the development of potent autophagy enhancers. This document outlines the synthesis of these derivatives and the key experimental protocols for assessing their autophagy-inducing activity.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a multi-step process. A general synthetic scheme is provided below, followed by a detailed protocol for a representative compound.
General Synthetic Scheme
The core structure of 2-aminonicotinonitrile is generally synthesized via a one-pot, three-component reaction involving an aldehyde, malononitrile, and an active methylene compound, followed by subsequent modifications to introduce the methylamino group and other desired substituents.
Experimental Protocols
Protocol 1: Synthesis of a Representative 2-Aminonicotinonitrile Derivative (Compound 7g)
This protocol describes the synthesis of a highly active derivative, compound 7g, as reported in foundational studies.
Materials:
-
Substituted benzaldehyde
-
Malononitrile
-
Substituted acetophenone
-
Ammonium acetate
-
Ethanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A mixture of the appropriate substituted benzaldehyde (1 equivalent), malononitrile (1 equivalent), the corresponding substituted acetophenone (1 equivalent), and ammonium acetate (6-8 equivalents) in ethanol is refluxed for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by silica gel column chromatography to yield the final 2-aminonicotinonitrile derivative.
-
The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Assessment of Autophagy Induction using mCherry-LC3 Puncta Formation Assay
This cell-based assay is a primary screening method to visualize the formation of autophagosomes.
Materials:
-
HeLa cells stably expressing mCherry-LC3B
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound derivatives (dissolved in DMSO)
-
Rapamycin (positive control)
-
Chloroquine (positive control)
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Laser scanning confocal microscope
Procedure:
-
HeLa cells stably expressing mCherry-LC3B are seeded in 24-well plates with glass coverslips and cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
After 24 hours, the cells are treated with various concentrations of the 2-aminonicotinonitrile derivatives (e.g., 10 µM) or vehicle (DMSO) for 12 hours. Rapamycin and Chloroquine are used as positive controls.
-
Following treatment, the cells are washed with PBS and fixed with 4% PFA for 15 minutes at room temperature.
-
The coverslips are then mounted on glass slides.
-
The formation of mCherry-LC3 puncta (representing autophagosomes) is observed and imaged using a laser scanning confocal microscope. An increase in the number of puncta per cell indicates autophagy induction.
Protocol 3: Western Blot Analysis of LC3-I to LC3-II Conversion
This biochemical assay quantifies the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), a key indicator of autophagy.
Materials:
-
SGC-7901 human gastric cancer cells
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin solution
-
This compound derivatives
-
3-Methyladenine (3-MA, autophagy inhibitor)
-
Chloroquine (autophagy inhibitor)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 12%)
-
PVDF membranes
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
SGC-7901 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are treated with the 2-aminonicotinonitrile derivatives at the desired concentration (e.g., 10 µM) for 12 hours. For inhibitor studies, cells are pre-treated with 3-MA (10 mM) or Chloroquine (20 µM) for 2 hours before the addition of the derivative.
-
After treatment, cells are lysed in RIPA buffer.
-
Protein concentration is determined using the BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against LC3B, p62, and β-actin overnight at 4°C.
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an ECL detection system. The ratio of LC3-II to LC3-I and the levels of p62 are quantified by densitometry. An increased LC3-II/LC3-I ratio and decreased p62 levels are indicative of enhanced autophagic flux.
Data Presentation
Structure-Activity Relationship (SAR) of 2-Aminonicotinonitrile Derivatives
| Position of Substitution | Effect on Autophagy-Inducing Activity | Notes |
| C-4 | Significant | Substituents at this position, particularly those with a hydroxyphenyl group, play a crucial role in enhancing activity. The presence and number of methoxy groups on the hydroxyphenyl ring can markedly improve activity. |
| C-6 | Significant | Substituents at this position contribute to enhancing the autophagy-inducing activity.[1] |
| C-5 | Negative | Substituents at the C-5 position have been observed to have a detrimental effect on autophagy-inducing activity.[1] |
Biological Activity of Lead Compound 7g
Compound 7g emerged as the most promising derivative from the initial screenings, demonstrating the strongest autophagy-inducing activity.[1]
| Compound | Assay | Result |
| 7g | mCherry-LC3 Puncta Formation | Significant increase in puncta formation |
| 7g | LC3-II Western Blot | Marked increase in the LC3-II/LC3-I ratio |
| 7g | Antiproliferative Activity (SGC-7901 cells) | Potent activity, inducing apoptosis and G1 cell cycle arrest |
Visualizations
Putative Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of autophagy. It is hypothesized that this compound derivatives may enhance autophagy by modulating this pathway, likely through mTOR inhibition.
Caption: Putative mTOR-dependent signaling pathway for autophagy induction.
Experimental Workflow for Screening Autophagy Enhancers
The following workflow outlines the screening process for identifying and validating novel this compound derivatives as autophagy enhancers.
Caption: Workflow for discovery and validation of autophagy enhancers.
Logical Relationship in Structure-Activity
The relationship between the chemical structure of the 2-aminonicotinonitrile derivatives and their biological activity is crucial for lead optimization.
Caption: Structure-activity relationship summary for autophagy induction.
References
Application Notes and Protocols for the Characterization of 2-(Methylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-(Methylamino)nicotinonitrile. The following protocols and data are intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method is generally suitable for this compound.
Quantitative Data Summary
| Parameter | Value |
| Purity (by HPLC) | >98% (typical) |
| Retention Time (t_R_) | Dependent on specific chromatographic conditions |
| Limit of Detection (LOD) | Method-dependent, typically in the low ng/mL range |
| Limit of Quantification (LOQ) | Method-dependent, typically in the mid-to-high ng/mL range |
Experimental Protocol: Purity Determination by RP-HPLC
This protocol outlines a general-purpose reversed-phase HPLC method for the analysis of this compound.
a. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water
-
This compound reference standard
-
Sample of this compound for analysis
b. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance)
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
c. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the sample diluent.
-
Prepare a sample solution of the this compound to be analyzed at a concentration of 1 mg/mL in the sample diluent.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
d. Data Analysis:
-
Inject the reference standard to determine the retention time.
-
Inject the sample solution.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure, including the connectivity and environment of atoms.
| Proton (¹H) NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H (Pyridine ring) | ~8.2 | dd | ~4.8, 1.8 | 1H |
| H (Pyridine ring) | ~7.5 | dd | ~7.6, 1.8 | 1H |
| H (Pyridine ring) | ~6.5 | dd | ~7.6, 4.8 | 1H |
| NH | ~5.0 | br s | - | 1H |
| CH₃ | ~3.1 | d | ~5.0 | 3H |
Note: These are predicted values based on similar structures and may vary slightly.
a. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
This compound sample
b. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
c. Data Acquisition:
-
Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
d. Data Analysis:
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Parameter | Value |
| Molecular Weight | 133.15 g/mol |
| [M+H]⁺ (m/z) | 134.07 |
| Major Fragments (Predicted) | m/z 118, 104, 77 |
a. Instrumentation and Materials:
-
Mass spectrometer with an ESI source
-
HPLC system for sample introduction
-
Methanol or acetonitrile as the solvent
b. Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in methanol or acetonitrile.
c. Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it through an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
d. Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern to support structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3400 - 3300 |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C-H Stretch (aliphatic) | 3000 - 2850 |
| C≡N Stretch (nitrile) | 2240 - 2220 |
| C=C Stretch (aromatic) | 1600 - 1450 |
| N-H Bend | 1650 - 1580 |
a. Instrumentation and Materials:
-
FTIR spectrometer with an ATR accessory
-
This compound sample
b. Data Acquisition:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
c. Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
| Parameter | Value |
| λ_max_ (in Methanol) | ~240 nm and ~310 nm (predicted) |
a. Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Methanol (spectroscopic grade)
-
This compound sample
b. Sample Preparation:
-
Prepare a dilute solution of the sample in methanol (e.g., 10 µg/mL).
c. Data Acquisition:
-
Record the UV-Vis spectrum from 200 to 400 nm using methanol as the blank.
d. Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λ_max_).
Thermal Analysis
Thermal analysis techniques are used to evaluate the thermal stability and phase behavior of the compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and enthalpy of fusion.
| Parameter | Value |
| Melting Point (T_m_) | To be determined experimentally |
| Enthalpy of Fusion (ΔH_f_) | To be determined experimentally |
a. Instrumentation and Materials:
-
DSC instrument
-
Aluminum pans and lids
-
This compound sample
b. Data Acquisition:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a suitable temperature range (e.g., 25 °C to 200 °C).
c. Data Analysis:
-
Determine the onset temperature of the endothermic peak, which corresponds to the melting point.
-
Calculate the area under the peak to determine the enthalpy of fusion.
Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability and decomposition profile of the compound.
| Parameter | Value |
| Decomposition Temperature (T_d_) | To be determined experimentally |
a. Instrumentation and Materials:
-
TGA instrument
-
Sample pans (e.g., ceramic or platinum)
-
This compound sample
b. Data Acquisition:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
c. Data Analysis:
-
Analyze the resulting TGA curve to determine the temperature at which significant weight loss occurs, indicating decomposition.
Application Notes and Protocols for Cell-Based Experiments with 2-(Methylamino)nicotinonitrile
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols and data are based on studies conducted with various derivatives of nicotinonitrile. While these provide a strong starting point, optimization for 2-(Methylamino)nicotinonitrile is recommended.
Introduction
Nicotinonitrile derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in cancer cells.[3][4] This document provides detailed protocols for cell-based assays to evaluate the biological effects of this compound.
Data Presentation
The following tables summarize quantitative data from studies on various nicotinonitrile derivatives, providing a reference for expected outcomes.
Table 1: Cytotoxicity of Nicotinonitrile Derivatives in Human Cancer Cell Lines (IC50 in µM)
| Compound | HeLa (Cervical) | DU145 (Prostate) | HepG2 (Liver) | MDA-MB-231 (Breast) | MCF7 (Breast) | HSF1184 (Normal Fibroblast) | Reference |
| 2d | < 20 | < 20 | < 20 | < 20 | < 20 | > 800 | |
| 3e | < 20 | < 20 | < 20 | < 20 | < 20 | > 800 | |
| 9 | - | - | - | - | 0.46 ± 0.006 | 62.19 ± 2.02 | [5] |
| 17 | - | - | - | - | 0.98 ± 0.14 | 72.45 ± 2.40 | [5] |
| 20 | - | - | - | - | 2.43 ± 0.51 | 68.32 ± 1.95 | [5] |
| 13 | - | - | 8.78 ± 0.7 | - | 15.32 ± 1.2 | - | [6] |
| 19 | - | - | 5.16 ± 0.4 | - | 4.26 ± 0.3 | - | [6] |
Note: Specific structures for compounds 2d, 3e, 9, 17, 20, 13, and 19 can be found in the cited literature.
Signaling Pathway
Derivatives of 2-aminonicotinonitrile have been shown to induce autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway.[7] Additionally, other nicotinonitrile compounds have been found to induce apoptosis through the modulation of p53, Bax/Bcl-2, and caspases.[3]
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
Experimental Protocols
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.[8][9]
Workflow:
Caption: MTT cell proliferation assay workflow.
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7, HepG2)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways.[3][7]
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-LC3B, anti-p-AKT, anti-β-actin) overnight at 4°C.[3][7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Logical Relationship Diagram for Apoptosis Detection:
Caption: Logical flow for apoptosis investigation.
Conclusion
The provided protocols offer a framework for investigating the cellular effects of this compound. Based on the literature for related compounds, it is anticipated that this molecule may exhibit cytotoxic and pro-apoptotic activities, potentially through the modulation of key signaling pathways such as PI3K/AKT/mTOR. Experimental validation and optimization of these protocols are crucial for obtaining accurate and reproducible results.
References
- 1. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells [mdpi.com]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives [mdpi.com]
- 6. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 10. 凋亡分析检测 [sigmaaldrich.cn]
- 11. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-(Methylamino)nicotinonitrile in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-(methylamino)nicotinonitrile scaffold is a key pharmacophore in the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Structure-activity relationship (SAR) studies focusing on this moiety are crucial for optimizing lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties. These application notes provide an overview of the SAR of this compound derivatives, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Application Notes: Structure-Activity Relationship Insights
SAR studies on this compound and its analogs, particularly within broader heterocyclic systems like pyrido[3,4-d]pyrimidines, have revealed critical insights into the molecular interactions governing their inhibitory activity against protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).
The 2-methylamino group plays a significant role in the binding of these inhibitors to the ATP-binding site of kinases. Modifications to this group have been shown to modulate potency and physicochemical properties. For instance, in a series of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine derivatives, which are potent EGFR tyrosine kinase inhibitors, the 6-methylamino substituent was explored for the attachment of solubilizing groups.[1]
Key SAR findings for substituents on the methylamino group include:
-
Introduction of Weakly Basic Substituents: The addition of weakly basic groups via a secondary amine linkage at the 6-position resulted in compounds with excellent water solubility (>10 mM) while maintaining high potency, with IC50 values generally below 1 nM.[1]
-
No Clear Correlation with Amine Basicity or Linker Length: Interestingly, for a range of these analogs, there was no discernible SAR with respect to the base strength of the amine or the distance of the cationic center from the core structure. This suggests that the 6-substituents are located in a region of the enzyme's binding site that can tolerate significant bulk and variation in physicochemical properties.[1]
-
Impact on Cellular Activity: While in vitro enzyme inhibition was consistently high across many analogs, their ability to inhibit EGFR autophosphorylation in cell-based assays showed more distinct SAR. This highlights the importance of cellular permeability and metabolic stability in the overall efficacy of the compounds.[1]
These findings underscore the utility of the this compound moiety as a versatile anchor for chemical modifications aimed at improving the drug-like properties of kinase inhibitors without compromising their primary inhibitory activity.
Quantitative Data Summary
The following table summarizes the in vitro and cellular activities of representative 6-substituted derivatives of a 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine core, illustrating the impact of modifications to a group analogous to the 2-methylamino position on a nicotinonitrile scaffold.
| Compound ID | R Group on 6-amino | EGFR Enzyme IC50 (nM)[1] | A431 Cellular Autophosphorylation IC50 (nM)[1] |
| PD 158780 | -CH3 | 0.08 | 8 |
| Analog 1 | -(CH2)2N(CH3)2 | 0.25 | 20 |
| Analog 2 | -(CH2)3N(CH3)2 | 0.48 | 20 |
| Analog 3 | -(CH2)2-morpholino | 0.33 | 20 |
| Analog 4 | -(CH2)3-morpholino | 0.44 | 20 |
| Analog 5 | -(CH2)2OH | 0.53 | >1000 |
Data is illustrative and based on analogs of PD 158780, a pyrido[3,4-d]pyrimidine, to demonstrate the SAR principles of the methylamino substituent.
Experimental Protocols
A crucial step in the SAR study of this compound derivatives is the accurate determination of their inhibitory activity against the target kinase. Below is a detailed protocol for a typical in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a specific protein kinase (e.g., EGFR). This protocol is adapted for a 384-well plate format suitable for high-throughput screening.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds (this compound derivatives) dissolved in dimethyl sulfoxide (DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Luminescence-based ATP detection kit
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compounds in 100% DMSO.
-
Perform a serial dilution of the test compounds to create a range of concentrations. A 10-point, 3-fold serial dilution is typical, starting from a high concentration (e.g., 10 µM).
-
Include a DMSO-only vehicle control and a positive control inhibitor.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay.
-
Initiate the kinase reaction by dispensing the kinase reaction mixture into each well of the assay plate.
-
Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells, which will serve as the 100% inhibition control.
-
Add ATP to all wells to start the reaction. The concentration of ATP should ideally be at or near the Km value for the specific kinase.
-
Mix the plate gently on a plate shaker.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 60 minutes).
-
-
Signal Detection:
-
After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the amount of kinase activity.
-
Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and its inhibition by a this compound derivative.
Experimental Workflow
Caption: Experimental workflow for an in vitro luminescence-based kinase inhibition assay.
References
Troubleshooting & Optimization
common side products in the synthesis of 2-(Methylamino)nicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylamino)nicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinonitrile with methylamine. This reaction is typically carried out in a suitable solvent, often with a base to neutralize the hydrogen chloride formed during the reaction.
Q2: What are the potential side products I should be aware of during this synthesis?
A2: Several side products can form depending on the reaction conditions. These primarily arise from hydrolysis of the starting material or product, or from competing nucleophilic reactions. Common impurities include:
-
2-Hydroxynicotinonitrile
-
2-Chloronicotinamide
-
2-(Methylamino)nicotinamide
-
Dimerization byproducts
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, it is crucial to maintain anhydrous (dry) conditions and control the reaction temperature. Using an excess of methylamine can also help to favor the desired reaction over competing reactions. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is also highly recommended.
Q4: What are the recommended work-up and purification procedures?
A4: A typical work-up involves quenching the reaction, followed by extraction of the product into an organic solvent. The organic layer is then washed to remove salts and other aqueous-soluble impurities, dried, and the solvent is evaporated. Purification is commonly achieved by column chromatography or recrystallization to obtain this compound of high purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Presence of water in the reaction mixture leading to hydrolysis of the starting material. 3. Suboptimal reaction temperature. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, increase the reaction time or temperature. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. 3. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to more side products. |
| Presence of a significant amount of 2-hydroxynicotinonitrile | Water is acting as a nucleophile and competing with methylamine. | Use anhydrous solvents and ensure the methylamine solution is not overly aqueous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture. |
| Formation of amide impurities (2-chloronicotinamide or 2-(methylamino)nicotinamide) | Hydrolysis of the nitrile group of the starting material or the product.[1][2][3] This can be catalyzed by acidic or basic conditions, especially in the presence of water. | Minimize the amount of water in the reaction. If a basic workup is used, keep the temperature low and the exposure time to the base as short as possible. |
| Isolation of a high molecular weight impurity | Dimerization of the starting material or reaction of the product with the starting material. Dimerization of 2-halopyridines can occur under certain conditions. | Use a moderate excess of methylamine to ensure the 2-chloronicotinonitrile is consumed by the desired reaction. Avoid excessively high reaction temperatures. |
| Difficulty in purifying the product | The polarity of the product and some impurities may be very similar. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or a gradient elution. Recrystallization from a suitable solvent system may also be effective. |
Experimental Protocol: Synthesis of this compound
This is a representative protocol and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2-Chloronicotinonitrile
-
Methylamine (e.g., 40% solution in water or as a solution in a suitable organic solvent like THF or ethanol)
-
A suitable solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Acetonitrile)
-
A base (optional, e.g., triethylamine, potassium carbonate) if using methylamine hydrochloride.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinonitrile (1 equivalent) in the chosen solvent.
-
Add methylamine (typically 1.5 to 3 equivalents). If using an aqueous solution of methylamine, be mindful of the potential for hydrolysis side reactions.
-
Stir the reaction mixture at a predetermined temperature (e.g., room temperature to reflux) and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.
Reaction Pathways
The following diagram illustrates the intended synthetic pathway and the formation of common side products.
Caption: Synthetic pathway to this compound and common side reactions.
References
Technical Support Center: Purification of 2-(Methylamino)nicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Methylamino)nicotinonitrile by column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound and related polar, basic compounds.
Issue 1: Poor Separation of Compound and Impurities
-
Q: I'm seeing overlapping spots on my TLC and my column fractions are all mixed. How can I improve the separation?
-
A: Poor separation is typically due to a suboptimal mobile phase. The goal is to find a solvent system that provides a significant difference in retention factors (Rf) between your target compound and the impurities.
-
Optimize the Mobile Phase: Before running a column, dedicate time to developing the solvent system with Thin Layer Chromatography (TLC). Test various solvent combinations. For a polar compound like this compound, start with a mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Acetone).[1]
-
Adjust Polarity: If your compound and impurities move too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If they are not moving enough (low Rf), increase the polarity.[2]
-
Change Solvent Selectivity: If adjusting polarity doesn't resolve the components, change one of the solvents to alter the separation mechanism. For example, if you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol.[1]
-
Target Rf Value: Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.35 on the TLC plate.[2][3] This range typically provides the best separation on a column.
-
-
Issue 2: Compound Tailing or Streaking on TLC and Column
-
Q: My compound appears as a long streak instead of a compact spot on the TLC plate and is eluting from the column over many fractions (tailing). What causes this and how can I fix it?
-
A: Tailing is a common issue for basic compounds like this compound on standard silica gel. The basic methylamino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, causing the compound to "stick" and elute slowly and unevenly.[4]
-
Add a Basic Modifier: The most common solution is to add a small amount of a base to your mobile phase. This base will compete with your compound for the acidic sites on the silica gel, leading to sharper peaks.
-
Use a Different Stationary Phase: If adding a modifier is not effective or desirable, consider an alternative stationary phase.
-
-
Issue 3: Compound Will Not Elute from the Column
-
Q: I've been flushing my column for a long time, but I can't find my compound in any of the fractions. What happened?
-
A: There are a few likely causes for a compound failing to elute.[6]
-
Mobile Phase is Not Polar Enough: Your compound may be very strongly adsorbed to the silica gel. If you are using a gradient, you may not have reached a high enough polarity. Try flushing the column with a very polar solvent, such as 10-20% Methanol in Dichloromethane, to see if you can recover the compound.[3][6]
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Compound Decomposition: The compound may be unstable on silica gel and has decomposed.[6] Before running a large-scale column, it is wise to test for stability. Spot your compound on a TLC plate, wait for 30-60 minutes, and then develop the plate. If a new spot appears or the original spot diminishes, your compound is likely degrading.[6] In this case, use a less acidic stationary phase like alumina.[6]
-
Sample Precipitation: Your sample may have precipitated at the top of the column upon loading, especially if it has low solubility in the mobile phase. This can be avoided by using the dry loading technique.[7]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best stationary phase for purifying this compound?
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A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for normal-phase column chromatography. However, due to the basic nature of the methylamino group, which can cause peak tailing, neutral alumina or silica gel deactivated with a base like triethylamine may provide better results.[3][6]
-
-
Q2: How do I choose the right solvent system (mobile phase)?
-
A2: The ideal solvent system is determined using TLC. You are looking for a system that moves the desired compound to an Rf of 0.2-0.35 while maximizing the separation from any impurities.[2][3] A good starting point for a polar compound like this is a mixture of Ethyl Acetate and Hexane. If the compound is very polar, you may need to use a stronger solvent system, such as Dichloromethane and Methanol.[6]
-
-
Q3: Should I use isocratic or gradient elution?
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A3: If your TLC shows that all impurities are far away from your product (large ΔRf), isocratic elution (using a single solvent mixture) can work well.[8] However, for more complex mixtures or when impurities are close to the product, gradient elution is often superior. Starting with a low polarity and gradually increasing it can provide better separation and help elute strongly-bound compounds more quickly, resulting in sharper peaks.[6]
-
-
Q4: What is "dry loading" and when should I use it?
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A4: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel (or Celite) before loading it onto the column. You dissolve your sample, add silica, and then remove the solvent under reduced pressure to get a free-flowing powder.[7] This powder is then carefully added to the top of the column. This technique is highly recommended when your compound is not very soluble in the initial mobile phase, as it prevents the sample from precipitating on the column and ensures a more uniform starting band.[7]
-
-
Q5: My purification failed. What are my next steps?
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A5: If column chromatography does not yield the desired purity, consider alternative techniques. If the compound is a solid, recrystallization can be a very effective method for removing small amounts of impurities. Alternatively, other chromatographic methods like preparative HPLC or using a different stationary phase (e.g., reverse-phase C18) could provide the necessary separation.[5]
-
Quantitative Data Summary
While specific chromatographic data for this compound is not widely published, the table below provides typical parameters used for the purification of polar, nitrogen-containing aromatic compounds on silica gel.
| Parameter | Recommended Value / System | Purpose |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (TLC) | Hexane / Ethyl Acetate (e.g., 3:1 to 1:3 v/v) | Good starting point for initial screening.[9][10] |
| Dichloromethane / Methanol (e.g., 99:1 to 90:10 v/v) | For more polar compounds. | |
| Mobile Phase Modifier | 0.5 - 2% Triethylamine (TEA) | Reduces peak tailing for basic compounds.[3][5] |
| Target TLC Rf Value | 0.2 - 0.35 | Optimal range for good separation on a column.[2][3] |
| Sample Load (Dry) | 1-5% of silica gel mass (w/w) | General guideline to prevent column overload. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Mobile Phase:
-
Based on prior TLC analysis, prepare a sufficient volume of the starting mobile phase (low polarity) and the final mobile phase (high polarity).
-
If required, add 0.5-1% triethylamine to both solvent mixtures to prevent tailing.
2. Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically to a clamp stand.[8]
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.[8]
-
In a beaker, prepare a slurry by mixing the required amount of silica gel with the low-polarity mobile phase until it has a milkshake-like consistency.
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to dislodge air bubbles and encourage uniform packing.
-
Open the stopcock to drain the excess solvent, allowing the silica to pack under gravity. Crucially, never let the solvent level drop below the top of the silica bed. [11]
-
Once packed, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading (Dry Load Method):
-
Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude sample) to the solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Carefully drain the solvent in the column until it is level with the top layer of sand.
-
Gently add the powdered sample-silica mixture onto the sand layer, creating a uniform, level band.
-
Carefully add the low-polarity mobile phase to the column without disturbing the sample layer.
4. Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase.[3]
-
If using a gradient, gradually increase the proportion of the high-polarity solvent over time. A typical gradient might be to increase the polar solvent by 5-10% every 3-5 column volumes.
-
Collect the eluent in a series of numbered test tubes or flasks.[8]
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Spot the crude material, the pure product (if available), and several fractions on the same TLC plate to track the separation.
-
Combine the fractions that contain only the pure this compound.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common column chromatography issues.
Experimental Workflow
Caption: Step-by-step workflow for purification by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
troubleshooting guide for 2-(Methylamino)nicotinonitrile synthesis reactions
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 2-(Methylamino)nicotinonitrile. The primary synthesis route involves the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinonitrile with methylamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The nitrogen atom of methylamine acts as a nucleophile, attacking the carbon atom bonded to the chlorine on the pyridine ring. This forms a temporary, negatively charged intermediate called a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride ion, yielding the final product. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the ring towards this type of nucleophilic attack, particularly at the 2- and 4-positions.[1]
Q2: What are the typical solvents and reaction temperatures used for this synthesis?
A2: Alcohols, such as ethanol or methanol, are commonly used solvents for this reaction. They are effective at dissolving the reactants and are relatively inert under the reaction conditions. The reaction is often carried out at elevated temperatures, typically at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate. Heating is necessary to overcome the energy barrier associated with the temporary disruption of the pyridine ring's aromaticity during the formation of the Meisenheimer complex.
Q3: Is a base required for this reaction?
A3: While not always strictly necessary, the addition of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) is often beneficial. Methylamine itself can act as a base to neutralize the HCl that is formed as a byproduct. However, this consumes a second equivalent of the valuable nucleophile. Adding an auxiliary base prevents the protonation of methylamine, ensuring it remains a potent nucleophile throughout the reaction, which can lead to higher yields and faster reaction times.
Q4: What are the main safety concerns associated with this synthesis?
A4: The starting material, 2-chloronicotinonitrile, is harmful if swallowed or in contact with skin.[2] Methylamine is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It is crucial to perform this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient Temperature: The activation energy for the SNAr reaction is not being met. 2. Short Reaction Time: The reaction has not been allowed to proceed to completion. 3. Poor Quality Reagents: Starting materials or solvents may be wet or degraded. 4. Protonated Nucleophile: Methylamine may be protonated by byproduct HCl, reducing its nucleophilicity. | 1. Increase the reaction temperature to the reflux point of the solvent. 2. Monitor the reaction by Thin Layer Chromatography (TLC) and extend the reaction time until the 2-chloronicotinonitrile spot disappears. 3. Use freshly opened or purified reagents and anhydrous solvents. 4. Add a non-nucleophilic base like triethylamine or potassium carbonate (1.1-1.5 equivalents) to the reaction mixture. |
| Formation of Multiple Byproducts (Visible on TLC) | 1. Over-alkylation: While less common for this specific reaction, prolonged heating with a large excess of methylamine could potentially lead to side reactions. 2. Reaction with Solvent: If using a reactive solvent, it might compete with methylamine. 3. Hydrolysis of Nitrile Group: Presence of water and harsh conditions (acidic or basic) could lead to the hydrolysis of the nitrile to an amide or carboxylic acid. | 1. Use a controlled stoichiometry of methylamine (1.1-2.0 equivalents). 2. Ensure the use of a relatively inert solvent like ethanol, methanol, or isopropanol. 3. Use anhydrous solvents and reagents to minimize water content. 4. Purify the crude product using column chromatography to separate the desired product from impurities. |
| Difficult Product Isolation | 1. High Solubility in Workup Solvents: The product may be partially soluble in the aqueous phase during extraction. 2. Product is an Oil: The product may not crystallize easily, making filtration difficult. 3. Contamination with Salts: Salts (e.g., methylamine hydrochloride) may co-precipitate with the product. | 1. Saturate the aqueous layer with NaCl (brine) during extraction to decrease the solubility of the organic product. 2. If the product is an oil, attempt to solidify it by triturating with a non-polar solvent like hexanes or diethyl ether. Alternatively, purify by column chromatography. 3. After filtration, wash the solid product thoroughly with cold water to remove any water-soluble salts. |
| Product Discoloration (Yellow/Brown) | 1. Formation of Colored Impurities: Side reactions or degradation of reagents can form colored byproducts. 2. Residual Starting Material: Some starting materials or intermediates may be colored. | 1. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). 2. Treat a solution of the crude product with activated charcoal to adsorb colored impurities before filtration and recrystallization. |
Experimental Protocols
Representative Protocol for this compound Synthesis
This protocol is a representative procedure based on common practices for nucleophilic aromatic substitution reactions on chloropyridines.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (approximately 5-10 mL per gram of starting material).
-
Reagent Addition: Add a solution of methylamine (e.g., 40% in water or 2.0 M in THF/Methanol, 1.5-2.0 eq). Alternatively, add a non-nucleophilic base like triethylamine (1.5 eq) followed by the addition of methylamine hydrochloride (1.5 eq).
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer. Wash it with brine, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
-
Visual Guides
Logical Troubleshooting Workflow
Caption: A troubleshooting flowchart for low-yield issues.
Reaction Pathway and Potential Side Reaction
Caption: Main reaction and a potential side reaction pathway.
References
Technical Support Center: Optimizing Amination Reactions of Nicotinonitriles
Welcome to the technical support center for the amination of nicotinonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of aminonicotinonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for aminating nicotinonitriles?
A1: The two most prevalent methods for synthesizing aminonicotinonitriles are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. SNAr is typically employed when the nicotinonitrile ring is activated by electron-withdrawing groups, making it susceptible to attack by a nucleophilic amine.[1][2] The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction that is effective for a wide range of aryl halides and amines, including those that are less reactive under SNAr conditions.[3][4]
Q2: I am getting a low yield in my amination reaction. What are the general steps I can take to improve it?
A2: Low yields can stem from various factors. A systematic approach to troubleshooting is recommended.[5] Key areas to investigate include:
-
Reaction Setup: Ensure all glassware is clean and dry, especially for moisture-sensitive reactions like the Buchwald-Hartwig amination.[5]
-
Reagent Purity: Use pure starting materials and solvents. Impurities can lead to side reactions or catalyst deactivation.
-
Reaction Conditions: Carefully control temperature, reaction time, and stirring.[5] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product decomposition.[5]
-
Work-up and Purification: Minimize product loss during extraction, washing, and purification steps. Ensure complete extraction and careful handling during purification.[5]
Q3: What are some common side reactions to be aware of during the amination of nicotinonitriles?
A3: Side reactions can significantly impact your yield and purity. Common side reactions include:
-
Hydrolysis of the nitrile group: Under harsh basic or acidic conditions, the nitrile group can hydrolyze to an amide or carboxylic acid.
-
Di-amination: If there are multiple reactive sites on the nicotinonitrile or if the amine is highly reactive, di-substitution can occur.
-
Reduction of the nitrile group: In the presence of certain reducing agents, the nitrile group can be reduced.
-
In Buchwald-Hartwig amination: An unproductive side reaction can be the beta-hydride elimination from the amide, leading to a hydrodehalogenated arene and an imine.[3]
Q4: How do I choose the appropriate purification method for my aminonicotinonitrile product?
A4: The choice of purification method depends on the physical properties of your product and the nature of the impurities. Common methods include:
-
Recrystallization: This is an effective method for purifying solid products. The choice of solvent is crucial; an ideal solvent will dissolve the compound at high temperatures but not at room temperature.[6] Common solvent systems for recrystallization include ethanol, ethanol/water, and hexane/ethyl acetate.[7]
-
Column Chromatography: This technique is used to separate compounds based on their polarity.[8] The choice of stationary phase (e.g., silica gel) and mobile phase (a solvent or mixture of solvents) is critical for achieving good separation.[9]
-
Trituration: This involves washing the solid product with a solvent in which the desired product is insoluble, but the impurities are soluble.[10]
Troubleshooting Guide
Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Buchwald-Hartwig) | • Use a fresh batch of palladium catalyst and ligand. • Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction, as some catalysts are air-sensitive.[5] |
| Poor Nucleophilicity of the Amine | • For SNAr, a stronger base may be needed to deprotonate the amine and increase its nucleophilicity. • For less reactive amines in Buchwald-Hartwig reactions, consider using a more electron-rich ligand. |
| Deactivated Aryl Halide | • For SNAr, the reaction works best with electron-withdrawing groups ortho or para to the leaving group.[1] • For Buchwald-Hartwig, aryl chlorides are generally less reactive than bromides or iodides and may require more forcing conditions or specialized catalyst systems.[3] |
| Incorrect Reaction Temperature | • Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may decompose at elevated temperatures.[5] |
Presence of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Nitrile | • Use milder reaction conditions (e.g., lower temperature, weaker base). • Minimize the amount of water in the reaction mixture. |
| Over-alkylation/Di-amination | • Use a stoichiometric amount of the amine or a slight excess. • Add the amine slowly to the reaction mixture. |
| Reduction of Aryl Halide (Buchwald-Hartwig) | • This can occur via β-hydride elimination.[3] • Optimize the ligand and base combination. Sometimes, a bulkier ligand can suppress this side reaction. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of amination reactions of nicotinonitriles.
Table 1: Effect of Base on the Yield of SNAr Amination of 2-Fluorobenzonitrile with Piperidine
| Entry | Inorganic Base (mol%) | Organic Base (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | - | DMA | Reflux | - | Moderate |
| 2 | - | DIPEA (10) | Water | 30 | 3 | 0 |
| 3 | Na2CO3 (10) | - | Water | 100 | 3 | 30 |
| 4 | Na2CO3 (10) | DIPEA (10) | Water | 100 | 3 | 40 |
| 5 | Na2CO3 (10) | DBU (10) | Water | 100 | 3 | 65 |
| 6 | Na2CO3 (10) | DBN (10) | Water | 100 | 3 | 58 |
| 7 | Na2CO3 (10) | TEA (10) | Water | 100 | 3 | 71 |
| Data adapted from a study on the amination of 2-fluorobenzonitrile.[11] DMA: N,N-dimethylacetamide, DIPEA: Diisopropylethylamine, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBN: 1,5-Diazabicyclo[4.3.0]non-5-ene, TEA: Triethylamine. |
Table 2: Optimization of Buchwald-Hartwig Amination Parameters
| Entry | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | Toluene | NaOtBu | 100 | 24 | - |
| 2 | 10 | Toluene | NaOtBu | 100 | 24 | - |
| 3 | 10 | DMSO | KOH | 80 | 24 | Excellent |
| 4 | 10 | Toluene | KOH | 80 | 24 | - |
| 5 | 10 | DMF | KOH | 80 | 24 | - |
| 6 | 10 | Xylene | KOH | 80 | 24 | - |
| 7 | 10 | n-Butanol | KOH | 80 | 24 | - |
| 8 | 10 | DMSO | K2CO3 | 80 | 24 | - |
| 9 | 10 | DMSO | Cs2CO3 | 80 | 24 | - |
| 10 | 10 | DMSO | K3PO4 | 80 | 24 | - |
| 11 | 10 | DMSO | KOH | 60 | 24 | - |
| 12 | 10 | DMSO | KOH | 100 | 24 | - |
| 13 | 10 | DMSO | KOH | 80 | 12 | - |
| 14 | 10 | DMSO | KOH | 80 | 36 | - |
| Data adapted from a study on Cu/Cu2O catalyzed Buchwald-Hartwig amination.[5] Actual yield values were not provided in the source but described as "excellent" under optimized conditions. |
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination of a Chloronicotinonitrile
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask, add the chloronicotinonitrile (1.0 equiv.), the amine (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, NaH, 1.5-2.0 equiv.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[10]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromonicotinonitrile
This protocol is a general guideline and requires an inert atmosphere.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 1.2-6 mol%) to a dry Schlenk flask.
-
Reagent Addition: Add the base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equiv.), the bromonicotinonitrile (1.0 equiv.), and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Visualizations
Caption: General experimental workflow for the amination of nicotinonitriles.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. byjus.com [byjus.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Biotech Lab Techniques Manual | OER Commons [oercommons.org]
- 9. youtube.com [youtube.com]
- 10. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 2-(Methylamino)nicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of 2-(Methylamino)nicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The most common synthesis route for this compound is the nucleophilic aromatic substitution of 2-chloronicotinonitrile with methylamine. Based on this reaction, the primary impurities are typically:
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Unreacted 2-chloronicotinonitrile: The starting material may not have fully reacted.
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Excess Methylamine: Often, an excess of methylamine is used to drive the reaction to completion.
-
Side-reaction products: Although generally a clean reaction, minor byproducts from undesired side reactions involving the pyridine ring can occur, especially at high temperatures.
Q2: My crude product is a mixture. What is the best initial purification strategy?
For a typical mixture containing the product, unreacted starting material, and excess amine, an acid-base extraction is an excellent first step to remove the basic impurity (methylamine) and any acidic byproducts.
Q3: I'm struggling to get my compound to crystallize. What are some good starting solvents for recrystallization?
For aminopyridine derivatives like this compound, which are polar, a good starting point for recrystallization is to test polar solvents or solvent pairs. The ideal solvent should dissolve the compound well when hot but poorly when cold.
Q4: My compound streaks on the TLC plate during column chromatography. What can I do to improve the separation?
Streaking of amine-containing compounds on silica gel TLC plates is a common issue due to the interaction of the basic amine with the acidic silica gel. To mitigate this, you can:
-
Add a small amount of a basic modifier to your eluent, such as triethylamine (typically 0.1-1%) or a few drops of ammonia solution.
-
Use deactivated silica gel or an alternative stationary phase like alumina.
Q5: After purification, my yield is very low. What are the potential causes?
Low recovery can result from several factors:
-
Multiple purification steps: Each purification step (extraction, chromatography, recrystallization) will inevitably lead to some product loss.
-
Improper solvent selection for recrystallization: Using a solvent in which your compound has high solubility even at low temperatures will result in significant loss to the mother liquor.
-
Product instability: Although generally stable, prolonged exposure to harsh acidic or basic conditions or high heat could potentially degrade the compound.
-
Co-elution during chromatography: If the polarity of the product and an impurity are very similar, it can be difficult to achieve a clean separation without sacrificing some of the product.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Persistent presence of 2-chloronicotinonitrile after reaction. | Incomplete reaction. | Increase reaction time, temperature, or the excess of methylamine. Ensure adequate mixing. |
| Product is an oil and will not solidify. | Presence of residual solvent or impurities preventing crystallization. | Try to co-distill with a non-polar solvent like toluene under reduced pressure to remove residual solvents. If it remains an oil, column chromatography is the recommended purification method. |
| Multiple spots on TLC after initial purification. | Inefficient initial purification or presence of multiple byproducts. | Proceed with column chromatography using a gradient elution to separate the components. |
| Significant product loss during acid-base extraction. | Product may have some solubility in the aqueous layer, or an emulsion may have formed. | Use a saturated brine solution to wash the organic layer and reduce solubility in the aqueous phase. To break emulsions, try adding a small amount of brine or filtering the mixture through a pad of celite. |
| Product appears colored after purification. | Presence of trace, highly colored impurities. | During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal, and perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Excess Methylamine
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution). Repeat the wash 2-3 times. This will protonate the excess methylamine, making it water-soluble and drawing it into the aqueous layer.
-
Neutralization (Optional): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now free of excess amine.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point.
-
Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). b. Pack the column with the slurry, ensuring a well-compacted, crack-free bed. Do not let the silica run dry. c. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed. d. Begin elution with the low-polarity mobile phase, collecting fractions. e. Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and 50% ethyl acetate in hexanes) to elute the product. f. Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes) at room temperature and upon heating.
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.
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Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Purification Workflow
Caption: A logical workflow for the purification of this compound.
stability issues of 2-(Methylamino)nicotinonitrile in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(Methylamino)nicotinonitrile in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] The molecule possesses a pyridine ring, a secondary amine (methylamino group), and a nitrile group, each of which can be susceptible to degradation under certain conditions.
Q2: In which types of solvents is this compound expected to be most stable?
A2: While specific stability data is limited, analogous compounds with pyridine and amino groups suggest that stability is generally better in aprotic solvents compared to protic solvents, especially at non-neutral pH.[4] For aqueous solutions, it is crucial to control the pH, as both acidic and basic conditions can promote hydrolysis of the nitrile group or degradation of the amino-substituted pyridine ring.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, potential degradation pathways include:
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Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form a carboxylic acid (2-(methylamino)nicotinic acid) or an amide intermediate.
-
Oxidation: The pyridine ring and the methylamino group are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[5]
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Photodegradation: Exposure to UV or visible light may induce degradation, a common phenomenon for nitrogen-containing heterocyclic compounds.[2]
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products for this compound are not extensively documented in publicly available literature. However, based on the predicted degradation pathways, potential degradation products could include 2-(methylamino)nicotinamide and 2-(methylamino)nicotinic acid. Identification of actual degradation products requires experimental analysis, such as HPLC-MS.[6][7]
Troubleshooting Guides
Issue 1: Unexpected loss of compound concentration in solution over time.
Possible Cause 1: pH-mediated Hydrolysis
-
Troubleshooting Step: Measure the pH of your solution. If the pH is strongly acidic or basic, the nitrile group may be hydrolyzing.
-
Recommendation: Buffer the solution to a neutral pH (around 7) if compatible with your experimental design. Store solutions at low temperatures (2-8 °C) to slow down potential hydrolysis.[8]
Possible Cause 2: Oxidation
-
Troubleshooting Step: Evaluate if your solution is exposed to air (oxygen) for prolonged periods or contains oxidizing agents.
-
Recommendation: Prepare solutions fresh whenever possible. If storage is necessary, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Possible Cause 3: Photodegradation
-
Troubleshooting Step: Assess the light exposure of your solution during preparation, storage, and the experiment itself.
-
Recommendation: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[8]
Issue 2: Appearance of unknown peaks in chromatography analysis (e.g., HPLC, LC-MS).
Possible Cause: Formation of Degradation Products
-
Troubleshooting Step: This is a strong indication of compound degradation. The new peaks likely correspond to degradation products.
-
Recommendation: To identify the degradation products, a forced degradation study is recommended.[1][3][9] This involves intentionally exposing the compound to harsh conditions (acid, base, heat, oxidation, light) to generate the degradation products, which can then be characterized by techniques like LC-MS/MS and NMR.[6][10]
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][3][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[2]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for a specified period.[2]
-
Photolytic Degradation: Expose the solution to a light source providing both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[2]
3. Analysis:
-
Analyze the stressed samples at different time points using a stability-indicating HPLC method.[6] A typical starting point would be a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.
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Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.
Data Presentation
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 2 - 24 hours |
| Thermal | Dry Heat | 80°C | 24 - 72 hours |
| Photolytic | ICH Q1B compliant | Ambient | As per guideline |
Table 2: Hypothetical HPLC Data from a Forced Degradation Study
| Sample | Retention Time (min) | Peak Area (%) - Parent | Peak Area (%) - Degradant 1 | Peak Area (%) - Degradant 2 |
| Control (T=0) | 5.2 | 100 | 0 | 0 |
| Acid Hydrolysis (24h) | 5.2 | 85 | 15 (at 3.8 min) | 0 |
| Base Hydrolysis (24h) | 5.2 | 82 | 18 (at 3.8 min) | 0 |
| Oxidation (24h) | 5.2 | 75 | 0 | 25 (at 6.1 min) |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
Caption: Troubleshooting unknown HPLC peaks.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 6-(Methylamino)pyridine-2-carbonitrile | 930575-70-5 [smolecule.com]
- 5. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chemscene.com [chemscene.com]
- 9. biomedres.us [biomedres.us]
- 10. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
preventing byproduct formation in 2-aminonicotinonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-aminonicotinonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-aminonicotinonitrile, categorized by the synthetic route.
Route 1: Multicomponent Synthesis (e.g., from Malononitrile, an Aldehyde, a Ketone, and Ammonium Acetate)
This route, often employing a Thorpe-Ziegler type reaction, is a common and efficient method. However, the complexity of the reaction can lead to several byproducts.
Issue 1: Low Yield and Formation of a Complex Mixture of Products
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Possible Cause: Competing reaction pathways leading to the formation of various heterocyclic structures instead of the desired 2-aminonicotinonitrile. The intricate nature of multicomponent reactions can result in different intermediates reacting in unintended ways.
-
Troubleshooting Strategies:
-
Temperature Control: Carefully optimize the reaction temperature. A lower temperature may increase selectivity for the desired product by slowing down competing side reactions. Conversely, in some cases, a higher temperature might be necessary to drive the reaction towards the intended product.
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. Experiment with different catalysts (e.g., bases like piperidine, or Lewis acids) to find one that favors the formation of 2-aminonicotinonitrile.
-
Stoichiometry: Precise control of reactant stoichiometry is crucial. An excess of one reactant can push the equilibrium towards an undesired side product.
-
Solvent: The polarity of the solvent can affect the stability of intermediates and transition states. Screen a range of solvents to identify the optimal medium for the desired reaction.
-
Issue 2: Formation of Malononitrile Dimer and Other Polymeric Materials
-
Possible Cause: Malononitrile can undergo self-condensation (dimerization) under basic conditions, especially at elevated temperatures. This leads to the formation of 2-amino-1,1,3-tricyanopropene and other related oligomers.
-
Troubleshooting Strategies:
-
Order of Addition: Add the base or catalyst slowly to the reaction mixture to avoid localized high concentrations that can promote malononitrile dimerization.
-
Reaction Time: Minimize the reaction time. Prolonged reaction times can increase the likelihood of side reactions, including polymerization.
-
Temperature: Maintain the lowest effective temperature to discourage the self-condensation of malononitrile.
-
Route 2: Synthesis from 2-Chloronicotinonitrile via Amination
This method involves the nucleophilic substitution of the chlorine atom with an amino group.
Issue 1: Presence of 2-Hydroxynicotinonitrile in the Final Product
-
Possible Cause: Hydrolysis of the starting material, 2-chloronicotinonitrile, or the product, 2-aminonicotinonitrile, can occur in the presence of water, especially under basic or acidic conditions and at elevated temperatures. The chloro and amino groups at the 2-position of the pyridine ring are susceptible to nucleophilic substitution by water or hydroxide ions.
-
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure that all reactants and solvents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control of pH: If a base is used, opt for a non-aqueous base. If aqueous ammonia is used, minimize the reaction time and temperature to reduce the extent of hydrolysis.
-
Work-up Procedure: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
Issue 2: Formation of Over-aminated Byproducts (e.g., 2,6-Diaminonicotinonitrile)
-
Possible Cause: If the starting material contains impurities with additional leaving groups, or if the reaction conditions are harsh enough to promote further amination on the pyridine ring, di-substituted byproducts can form. While less common for 2-chloronicotinonitrile itself, it's a possibility to consider.
-
Troubleshooting Strategies:
-
Purity of Starting Material: Ensure the high purity of the 2-chloronicotinonitrile starting material.
-
Reaction Conditions: Use the mildest possible reaction conditions (temperature, pressure) that still afford a reasonable reaction rate.
-
Stoichiometry of Aminating Agent: Use a controlled amount of the aminating agent (e.g., ammonia) to minimize the chance of multiple substitutions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the multicomponent synthesis of 2-aminonicotinonitrile?
A1: The most common byproducts are typically other heterocyclic compounds arising from alternative cyclization pathways of the reaction intermediates. Dimerization or polymerization of highly reactive starting materials like malononitrile can also occur, leading to a complex mixture of side products.
Q2: How can I detect the presence of 2-hydroxynicotinonitrile in my product?
A2: 2-Hydroxynicotinonitrile can be detected by standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), where it will appear as a separate peak from 2-aminonicotinonitrile. Mass spectrometry (MS) will show a molecular ion corresponding to its mass (120.11 g/mol ). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify its characteristic signals, which will differ from the desired product.
Q3: Is it possible to completely eliminate byproduct formation?
A3: While complete elimination of byproducts is challenging in organic synthesis, their formation can be significantly minimized by carefully controlling the reaction parameters as outlined in the troubleshooting guides. Optimization of temperature, catalyst, solvent, stoichiometry, and reaction time are key to achieving high purity of the desired product.
Q4: What is the Thorpe-Ziegler reaction and how does it relate to 2-aminonicotinonitrile synthesis?
A4: The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyano ketone. In the context of multicomponent synthesis of 2-aminonicotinonitrile, a similar mechanistic step, an intermolecular Thorpe-type condensation between nitriles, is a key C-C bond-forming step that leads to the pyridine ring system. Understanding this mechanism helps in predicting potential side reactions where intermediates might undergo alternative condensations.
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on the yield of 2-aminopyridine derivatives in multicomponent reactions, which is indicative of byproduct formation (lower yields often correlate with higher byproduct formation).
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| None | None (Solvent-free) | Room Temp | 1440 | Low/No product |
| None | None (Solvent-free) | 80 | 120 | 75-85 |
| Piperidine | Ethanol | Reflux | 180-240 | 60-75 |
| Lewis Acid (e.g., ZnCl₂) | Toluene | Reflux | 240-360 | 70-80 |
| Microwave Irradiation | None (Solvent-free) | 120 | 5-10 | 85-95 |
Note: Yields are generalized from various literature sources on multicomponent pyridine synthesis and may vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: Microwave-Assisted Multicomponent Synthesis of a 2-Aminonicotinonitrile Derivative
This protocol describes a general procedure for the synthesis of a substituted 2-aminonicotinonitrile via a microwave-assisted, solvent-free multicomponent reaction.
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Reactant Mixture: In a 10 mL microwave reaction vessel, combine the aldehyde (1 mmol), the ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
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Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add ethanol (5 mL) to the reaction mixture and stir. The product will often precipitate.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Protocol 2: Amination of 2-Chloronicotinonitrile
This protocol provides a general method for the synthesis of 2-aminonicotinonitrile from 2-chloronicotinonitrile.
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Reaction Setup: In a sealed pressure vessel, dissolve 2-chloronicotinonitrile (1 mmol) in a solution of ammonia in an alcohol (e.g., 7N NH₃ in methanol, 10 mL).
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Heating: Heat the sealed vessel at 100-120 °C for 12-24 hours. The reaction progress should be monitored by TLC or HPLC.
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Work-up: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
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Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Visualizations
Caption: Byproduct formation pathways in multicomponent synthesis.
scale-up challenges for the production of 2-(Methylamino)nicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(Methylamino)nicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is typically synthesized through the nucleophilic aromatic substitution of a suitable precursor. A common method involves the reaction of 2-chloronicotinonitrile with methylamine. The reaction is generally carried out in a suitable solvent and may require the presence of a base to neutralize the hydrogen chloride formed during the reaction.
Q2: What are the critical process parameters to monitor during the scale-up of this reaction?
A2: Key parameters to monitor during scale-up include:
-
Temperature: Exothermic reactions are possible, and maintaining a consistent temperature is crucial for controlling reaction rate and minimizing side-product formation.
-
Mixing: Efficient mixing is essential to ensure homogeneity, especially when dealing with slurries or multi-phase systems, to avoid localized "hot spots" and ensure complete reaction.
-
Rate of addition: The rate at which reagents are added can significantly impact the reaction profile and impurity formation.
-
Pressure: If the reaction is conducted in a sealed vessel or involves gaseous reagents/byproducts, pressure monitoring is critical for safety and process control.
-
pH: In reactions involving bases, maintaining the correct pH is vital for ensuring the desired reactivity and preventing unwanted side reactions.
Q3: What are the potential impurities that can form during the synthesis of this compound?
A3: Potential impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities may include unreacted 2-chloronicotinonitrile, di-substituted products, and products resulting from reaction with solvent or other nucleophiles present in the reaction mixture. For instance, in the synthesis of related compounds, impurities arising from the pyrolysis of solvents like DMF have been observed.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature. - Ensure efficient mixing. - Use a higher equivalent of methylamine. |
| Product loss during work-up | - Optimize extraction and crystallization solvents. - Minimize transfer steps. | |
| Side reactions | - Lower the reaction temperature. - Control the rate of reagent addition. - Evaluate alternative solvents or bases. | |
| High Impurity Levels | Presence of unreacted starting materials | - Drive the reaction to completion by adjusting stoichiometry or reaction time. - Optimize the purification process (e.g., recrystallization, chromatography). |
| Formation of di-substituted byproducts | - Use a controlled amount of methylamine. - Lower the reaction temperature to improve selectivity. | |
| Solvent-related impurities | - Consider using a different solvent that is less reactive under the reaction conditions. For example, replacing DMF with a more stable solvent can prevent the formation of impurities from solvent degradation.[1] | |
| Poor Physical Properties (e.g., color, crystallinity) | Presence of colored impurities | - Treat the solution with activated carbon. - Optimize the crystallization process to exclude colored impurities. |
| Inefficient crystallization | - Screen for suitable crystallization solvents. - Control the cooling rate during crystallization. - Use seeding to promote the formation of the desired crystal form. | |
| Scale-up Issues (e.g., exotherm, mixing problems) | Inadequate heat transfer | - Use a reactor with a larger surface area-to-volume ratio. - Employ a jacketed reactor with precise temperature control. - Consider a semi-batch process where one reagent is added gradually. |
| Poor mixing | - Use an appropriately designed agitator for the vessel size and viscosity of the reaction mixture. - Increase the agitation speed. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
Materials:
-
2-Chloronicotinonitrile
-
Methylamine (e.g., 40% in water or as a gas)
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable solvent)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-chloronicotinonitrile in acetonitrile, add potassium carbonate.
-
Slowly add the methylamine solution at a controlled temperature (e.g., 0-10 °C).
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Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
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Quench the reaction with water.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Addressing Poor Solubility of 2-(Methylamino)nicotinonitrile Derivatives in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-(Methylamino)nicotinonitrile derivatives during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative precipitated upon dilution into my aqueous assay buffer. What is the likely cause?
A: This is a common issue for many heterocyclic compounds, including nicotinonitrile derivatives. The primary reason is that these compounds are often sparingly soluble in aqueous solutions. While they may dissolve readily in organic solvents like DMSO, the sudden change in solvent polarity upon dilution into an aqueous buffer can cause the compound to "crash out" or precipitate.[1]
Q2: I've prepared a clear stock solution of my compound in 100% DMSO. Does this guarantee its solubility in the final assay?
A: No, a clear stock solution in DMSO does not ensure solubility in the final aqueous assay medium. The solubility of your compound in 100% DMSO is significantly different from its solubility in a predominantly aqueous environment. The transition from a polar aprotic solvent (DMSO) to a polar protic solvent (water-based buffer) drastically reduces the solubility of many hydrophobic compounds.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A: For most cell lines, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity or off-target effects.[2][3] However, the tolerance to DMSO can vary between cell types. It is crucial to determine the no-effect concentration of DMSO for your specific cell line by running a vehicle control experiment.[3]
Q4: Can the components of my assay buffer, such as pH and salts, affect the solubility of my this compound derivative?
A: Yes, the composition of your assay buffer can significantly impact the solubility of your compound. The pH of the buffer can affect the ionization state of your compound, which in turn influences its solubility. Additionally, high concentrations of salts in the buffer can sometimes decrease the solubility of organic compounds through a "salting-out" effect.
Q5: Are there alternative solvents I can use if my compound is still insoluble with a permissible percentage of DMSO?
A: While DMSO is the most common co-solvent, other options can be explored, though their compatibility with your specific assay must be validated. Alternatives include ethanol, dimethylformamide (DMF), or the use of solubility-enhancing excipients like cyclodextrins.[4][5]
Troubleshooting Guides
Observation: Immediate Precipitation Upon Dilution
| Potential Cause | Recommended Solution |
| Concentration Exceeds Aqueous Solubility: The final concentration of the compound is higher than its solubility limit in the assay buffer.[6] | - Reduce Final Concentration: Lower the final concentration of the compound to a level below its solubility limit. - Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. - Optimize Dilution Technique: Add the DMSO stock solution to the assay buffer dropwise while gently vortexing or stirring to ensure rapid and uniform mixing.[6] |
| Rapid Change in Solvent Polarity: The abrupt shift from 100% DMSO to an aqueous environment causes the compound to precipitate.[1] | - Pre-warm the Assay Buffer: Warming the assay buffer to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound can sometimes improve solubility.[6] - Use an Intermediate Dilution Step: Dilute the DMSO stock in a small volume of a solvent with intermediate polarity (e.g., ethanol) before adding it to the final aqueous buffer. The compatibility of the intermediate solvent with the assay must be confirmed. |
Observation: Precipitation Over Time in the Incubator
| Potential Cause | Recommended Solution |
| Temperature Shift: Changes in temperature between solution preparation and incubation can affect solubility.[6] | - Maintain Consistent Temperature: Ensure all solutions are equilibrated to the experimental temperature before mixing.[6] |
| pH Shift in Media: Cellular metabolism or CO2 in the incubator can alter the pH of the culture medium, affecting compound solubility. | - Use Buffered Media: Ensure your cell culture medium is adequately buffered (e.g., with HEPES) to maintain a stable pH. |
| Interaction with Media Components: The compound may interact with proteins, salts, or other components in the media, leading to precipitation. | - Assess Solubility in Simpler Buffers: Test the compound's solubility in a simple buffer like PBS to determine if media components are the cause.[6] - Serum Considerations: If using serum, note that it can either enhance or decrease solubility. Test solubility in both serum-containing and serum-free media.[1] |
Experimental Protocols
Protocol 1: Determining Kinetic Solubility in Assay Buffer
This protocol provides a method to estimate the highest concentration of a this compound derivative that remains in solution under your specific assay conditions.
Methodology:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution with 100% DMSO to create a range of concentrations.
-
In a separate 96-well plate, add your aqueous assay buffer to each well.
-
Transfer a small, fixed volume (e.g., 1 µL) of each DMSO stock concentration to the corresponding wells of the assay buffer plate. Ensure the final DMSO concentration is consistent and at a level tolerated by your assay (e.g., 0.5%).
-
Mix the plate thoroughly and incubate at the experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each well for signs of precipitation or turbidity against a dark background. The highest concentration that remains clear is the estimated kinetic solubility.
Protocol 2: Solubility Enhancement with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][5]
Methodology:
-
Prepare stock solutions of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations in your assay buffer.
-
Add an excess amount of your solid this compound derivative to each cyclodextrin solution.
-
Equilibrate the mixtures by shaking or rotating for 24-48 hours at a controlled temperature.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
This will allow you to determine the concentration of cyclodextrin required to achieve the desired compound concentration in your assay. Remember to include a cyclodextrin-only control in your main experiment.
Visualizing Experimental Workflows and Concepts
Troubleshooting Workflow for Compound Precipitation
Caption: A decision tree for troubleshooting compound precipitation.
Solubilization Strategy Selection
Caption: A hierarchical approach to selecting a solubilization strategy.
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: How cyclodextrins encapsulate hydrophobic drugs to enhance solubility.
References
Validation & Comparative
Confirming the Structure of 2-(Methylamino)nicotinonitrile via 1H NMR: A Comparative Guide
For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, unambiguous structure determination is paramount. This guide provides a comparative analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(Methylamino)nicotinonitrile, contrasting it with related aminopyridines and aromatic nitriles. Detailed experimental protocols and a logical workflow for structural confirmation are also presented to aid researchers in their analytical endeavors.
Data Presentation: 1H NMR Spectral Data
The anticipated 1H NMR spectral data for this compound is summarized in Table 1. This prediction is based on the analysis of substituent effects in analogous pyridine and nitrile compounds. For comparison, experimentally derived 1H NMR data for 2-aminopyridine, 3-aminopyridine, 4-aminopyridine, and benzonitrile are presented in Table 2. These compounds serve as valuable benchmarks for interpreting the spectrum of the target molecule.
Table 1: Predicted 1H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H4 | 7.8 - 8.0 | dd | J = 7.5, 1.8 |
| H5 | 6.6 - 6.8 | dd | J = 7.5, 5.0 |
| H6 | 8.1 - 8.3 | dd | J = 5.0, 1.8 |
| NH | 5.0 - 6.0 | br s | - |
| CH3 | 2.9 - 3.1 | d | J = 5.0 |
Table 2: Experimental 1H NMR Data for Comparative Compounds
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Aminopyridine [1] | H6 | 8.05 | ddd | J = 5.1, 1.9, 1.0 |
| H4 | 7.38 | ddd | J = 8.3, 7.3, 1.9 | |
| H5 | 6.61 | ddd | J = 7.3, 5.1, 1.0 | |
| H3 | 6.47 | ddd | J = 8.3, 1.0, 1.0 | |
| NH2 | 4.63 | s | - | |
| 3-Aminopyridine [2] | H2 | 8.08 | d | - |
| H6 | 7.99 | d | - | |
| H4 | 7.03 | dd | - | |
| H5 | 6.97 | dd | - | |
| NH2 | 3.89 | s | - | |
| 4-Aminopyridine [3] | H2, H6 | 7.99 | d | - |
| H3, H5 | 6.48 | d | - | |
| NH2 | 6.03 | s | - | |
| Benzonitrile [4] | H2, H6 (ortho) | 7.66 | d | - |
| H4 (para) | 7.56 | t | - | |
| H3, H5 (meta) | 7.48 | t | - |
Experimental Protocols
A standard protocol for acquiring a 1H NMR spectrum of a small organic molecule like this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve homogeneity. This process involves adjusting the currents in the shim coils to optimize the resolution and lineshape of the NMR signals.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Number of scans: Typically 8 to 16 scans for a moderately concentrated sample.
-
Pulse width: Calibrated to a 90° pulse for optimal signal intensity.
-
Acquisition time: Usually 2-4 seconds.
-
Relaxation delay: A period of 1-5 seconds between scans to allow the nuclei to return to equilibrium.
-
-
Acquire the Free Induction Decay (FID) signal.
4. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Mandatory Visualization
The following diagram illustrates the logical workflow for confirming the structure of this compound using 1H NMR spectroscopy.
Caption: Workflow for structural confirmation via 1H NMR.
References
A Comparative Guide to the Biological Activities of 2-Aminonicotinonitrile and 2-(Methylamino)nicotinonitrile
A comprehensive review of the existing scientific literature reveals a significant disparity in the documented biological activities of 2-aminonicotinonitrile and its N-methylated counterpart, 2-(methylamino)nicotinonitrile. While 2-aminonicotinonitrile and its derivatives have been extensively investigated as a scaffold for a wide range of therapeutic applications, this compound remains a largely unexplored entity in medicinal chemistry.
This guide synthesizes the available experimental data to provide a comparative overview of these two compounds, highlighting the well-established biological profile of 2-aminonicotinonitrile and the current knowledge gap concerning this compound.
2-Aminonicotinonitrile: A Versatile Pharmacophore
The 2-aminonicotinonitrile core is recognized as a "privileged structure" in drug discovery, serving as the foundation for numerous compounds with diverse pharmacological activities.[1] Extensive research has demonstrated its potential in oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity
A primary focus of research on 2-aminonicotinonitrile derivatives has been their potent anticancer properties. These compounds have been shown to induce apoptosis and inhibit key signaling pathways implicated in tumor growth and survival.
Autophagy Induction: Certain 2-aminonicotinonitrile derivatives have been identified as novel autophagy enhancers.[2][3] Autophagy is a cellular process of degradation and recycling of cellular components, and its modulation can be a therapeutic strategy in cancer. For instance, compound 7g in a study by Zhang et al. demonstrated potent autophagy-inducing activity in SGC-7901 gastric cancer cells, leading to apoptosis and cell cycle arrest at the G1 phase.[3]
Enzyme Inhibition: The anticancer effects of 2-aminonicotinonitrile derivatives are often attributed to their ability to inhibit various protein kinases involved in cancer progression.
-
PIM-1 Kinase: Derivatives of 2-aminonicotinonitrile have shown inhibitory potential against PIM-1 kinase, an enzyme overexpressed in several cancers that promotes cell survival and proliferation.
-
VEGFR-2 and HER-2: Some cyanopyridone and pyrido[2,3-d]pyrimidine derivatives containing the nicotinonitrile scaffold have demonstrated dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are crucial targets in cancer therapy.
-
Topoisomerase II and Tubulin Polymerization: A series of 2,4,6-trisubstituted nicotinonitriles have been designed as dual inhibitors of topoisomerase II and tubulin polymerization, showing potent cytotoxic activity against various cancer cell lines.[4]
Cytotoxicity Data:
The cytotoxic effects of various 2-aminonicotinonitrile derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from selected studies are summarized below.
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 2-Amino-4,6-diphenylnicotinonitriles | MDA-MB-231 (Breast) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 |
| MCF-7 (Breast) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | |
| Nicotinonitrile-Coumarin Hybrids | HCT-116 (Colon) | - | Doxorubicin | - |
| HepG2 (Liver) | - | Doxorubicin | - | |
| Pyrazolopyridine-Nicotinonitriles | MCF-7 (Breast) | ~1-5 | 5-Fluorouracil | ~5 |
| HCT-116 (Colon) | ~1-5 | 5-Fluorouracil | ~5 | |
| 2,4,6-trisubstituted nicotinonitriles | MCF-7 (Breast) | Multiple compounds < Doxorubicin | Doxorubicin | - |
| HepG2 (Liver) | Multiple compounds with moderate activity | Doxorubicin | - | |
| HCT-116 (Colon) | - | Doxorubicin | - |
Note: Specific IC₅₀ values for all derivatives are extensive and can be found in the cited literature. This table provides a representative summary.
Antimicrobial and Antiviral Activities
The 2-aminonicotinonitrile scaffold has also been explored for its potential in combating infectious diseases.
-
Antibacterial and Antifungal Activity: Various derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, certain 2-oxonicotinonitrile derivatives have shown activity against Bacillus subtilis.[5]
-
Antiviral Activity: Nucleoside analogues of 2-oxonicotinonitrile have been evaluated for their antiviral properties, with one analogue demonstrating good activity against SARS-CoV and influenza A (H5N1).[5]
This compound: An Uncharted Territory
In stark contrast to its primary amine counterpart, there is a significant dearth of publicly available scientific literature on the biological activity of this compound. Searches for in vitro and in vivo studies, pharmacological data, or its use as a significant scaffold in medicinal chemistry have yielded minimal results. The compound is commercially available for research purposes, with the caveat that it is not intended for diagnostic or therapeutic use.[2][6]
The only identified study of a related derivative, 6-(2,4-dimethoxyphenyl)-2-(methylamino)-4-phenylnicotinonitrile, reported its evaluation for antibacterial and antioxidant activities. However, this single finding on a substituted derivative is insufficient to construct a biological activity profile for the parent compound, this compound.
Experimental Protocols
Detailed experimental methodologies for the biological evaluation of 2-aminonicotinonitrile derivatives are available in the cited literature. A general overview of commonly employed assays is provided below.
Cytotoxicity and Antiproliferative Assays
MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated.
Enzyme Inhibition Assays
The protocols for enzyme inhibition assays are specific to the target enzyme. A general workflow is as follows:
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using techniques such as spectrophotometry, fluorometry, or chromatography.
-
Data Analysis: The rate of the reaction is calculated, and the IC₅₀ value of the inhibitor is determined.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams are provided.
References
- 1. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation | Sciety [sciety.org]
- 5. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
2-(Methylamino)nicotinonitrile versus other 2-substituted nicotinonitriles in biological assays
For Researchers, Scientists, and Drug Development Professionals
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the performance of various 2-substituted nicotinonitriles in biological assays, with a focus on their anticancer and antimicrobial properties. While the primary focus of this guide is to compare 2-(Methylamino)nicotinonitrile with other 2-substituted analogs, a comprehensive literature search did not yield specific quantitative biological activity data for this compound. Therefore, this document presents a comparative analysis of other key 2-substituted nicotinonitriles for which experimental data are available, highlighting a notable gap in the current research landscape and suggesting an avenue for future investigation into the methylamino derivative.
Anticancer Activity of 2-Substituted Nicotinonitriles: A Comparative Analysis
Numerous studies have demonstrated the potential of 2-substituted nicotinonitrile derivatives as anticancer agents. The primary mechanism of action often involves the induction of apoptosis and the inhibition of key cellular processes in cancer cells. The following tables summarize the cytotoxic activity of various 2-amino, 2-oxo, and 2-chloro nicotinonitrile derivatives against several cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).
Table 1: Cytotoxic Activity of 2-Aminonicotinonitrile Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Amino-4,6-diphenylnicotinonitrile (Compound 3) | MDA-MB-231 (Breast) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 |
| MCF-7 (Breast) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | |
| 2-Amino-4-(furan-2-yl)-4H-pyrano[3,2-c]quinoline-3-carboxylate (Compound IV) | A549 (Lung) | 35 | - | - |
| Nicotinonitrile derivative 8 | MCF-7 (Breast) | 0.01 ± 0.002 | Doxorubicin | Not specified |
| NCI-H460 (Lung) | 0.02 ± 0.001 | Doxorubicin | Not specified | |
| SF-268 (CNS) | 0.01 ± 0.002 | Doxorubicin | Not specified | |
| Nicotinonitrile derivative 16 | MCF-7 (Breast) | 0.02 ± 0.003 | Doxorubicin | Not specified |
| NCI-H460 (Lung) | 0.01 ± 0.002 | Doxorubicin | Not specified | |
| SF-268 (CNS) | 0.02 ± 0.001 | Doxorubicin | Not specified |
Table 2: Cytotoxic Activity of 2-Oxonicotinonitrile and Other Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Nicotinonitrile derivative 11 | MCF-7 (Breast) | Not specified | Doxorubicin | Not specified |
| HepG2 (Liver) | Not specified | Doxorubicin | Not specified | |
| Nicotinonitrile derivative 12 | MCF-7 (Breast) | Not specified | Doxorubicin | Not specified |
| HepG2 (Liver) | Not specified | Doxorubicin | Not specified |
Antimicrobial Activity of 2-Substituted Nicotinonitriles
Certain 2-substituted nicotinonitriles have also been evaluated for their antimicrobial properties. The data is often presented as the diameter of the zone of inhibition in agar well diffusion assays or as Minimum Inhibitory Concentration (MIC) values.
Table 3: Antibacterial Activity of 2-Substituted Nicotinonitrile Derivatives (Zone of Inhibition)
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| 2-Amino-nicotinonitrile derivative (2d) | S. aureus | 20 | Ampicillin | Not specified |
| 2-Amino-nicotinonitrile derivative (2f) | S. aureus | 22 | Ampicillin | Not specified |
| 2-Amino-nicotinonitrile derivative (2h) | E. coli | 26 | Ampicillin | Not specified |
| 2-Oxonicotinonitrile derivative (7b) | B. subtilis | 23 | Ampicillin | 20 |
| 2-Oxonicotinonitrile derivative (3b) | E. coli | 5 | Ampicillin | 18 |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[3]
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.[3]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited. The diameter is an indicator of the antimicrobial potency of the compound.
Signaling Pathways and Experimental Workflows
The biological activity of nicotinonitrile derivatives, particularly their anticancer effects, is often linked to the modulation of specific cellular signaling pathways. A common mechanism is the induction of apoptosis, or programmed cell death.
Caption: Intrinsic apoptosis pathway induced by nicotinonitrile derivatives.
The workflow for assessing the cytotoxicity of these compounds typically follows a standardized procedure to ensure reliable and reproducible results.
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-(Methylamino)nicotinonitrile-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor development is continually evolving, with a significant focus on achieving target specificity to maximize therapeutic efficacy while minimizing off-target effects. The 2-(methylamino)nicotinonitrile scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides an objective comparison of the cross-reactivity profiles of inhibitors based on this scaffold, supported by experimental data, to aid researchers in the selection and development of selective therapeutic agents.
Tofacitinib: A Case Study in JAK Inhibition
Tofacitinib, a prominent Janus kinase (JAK) inhibitor, serves as a key example of a clinically approved drug featuring a core structure related to this compound (specifically, a pyrrolo[2,3-d]pyrimidine core).[1][2] It is utilized in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[3][4] Tofacitinib primarily exerts its therapeutic effects by inhibiting the JAK family of kinases, thereby modulating cytokine signaling.[5]
Quantitative Inhibitory Profile of Tofacitinib against JAK Kinases
The inhibitory potency of Tofacitinib against the four members of the JAK family has been characterized through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the inhibitor's potency, with lower values indicating greater potency.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Tofacitinib | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | 16 - 34 |
Data compiled from multiple sources.[6]
These values indicate that Tofacitinib is a potent inhibitor of JAK1, JAK2, and JAK3, with a slightly lower potency for TYK2.[6][7] While initially designed as a selective JAK3 inhibitor, further studies have revealed its broader activity across the JAK family.[8][9]
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[10] Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.
Experimental Protocols for Assessing Kinase Inhibition
The determination of inhibitor potency and selectivity relies on robust experimental methodologies. The following protocols are representative of the assays used to characterize this compound-based inhibitors like Tofacitinib.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified recombinant kinase.
Workflow:
Methodology:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in a suitable solvent, typically DMSO.
-
Reaction Setup: The kinase, a specific peptide substrate, and the test inhibitor are combined in a multi-well plate.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The final concentration of ATP is often kept near the Michaelis-Menten constant (Km) for each kinase to accurately measure competitive inhibition.
-
Detection: After a defined incubation period, a detection reagent is added to stop the reaction and quantify the amount of ADP produced. In the ADP-Glo™ assay, remaining ATP is first depleted, and then the ADP is converted to ATP, which is used in a luciferase reaction to generate a luminescent signal proportional to the initial kinase activity.
-
Data Analysis: The luminescent signal is measured, and the IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Phosphorylation Assay (Phosflow)
This assay measures the phosphorylation status of intracellular proteins, such as STATs, in response to cytokine stimulation and inhibitor treatment.[11][12]
Objective: To assess the functional inhibition of a specific signaling pathway in a cellular context.
Workflow:
Methodology:
-
Cell Culture and Treatment: Relevant cells (e.g., peripheral blood mononuclear cells) are cultured and pre-incubated with various concentrations of the inhibitor.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2, IL-6) to activate the JAK-STAT pathway.
-
Fixation and Permeabilization: The cells are fixed to preserve the phosphorylation state of proteins and then permeabilized to allow antibodies to access intracellular targets.
-
Antibody Staining: The cells are stained with fluorescently labeled antibodies that specifically recognize the phosphorylated form of the target protein (e.g., pSTAT).
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. A decrease in the fluorescent signal in inhibitor-treated cells compared to untreated, stimulated cells indicates inhibition of the signaling pathway.
Broader Kinome Selectivity and Off-Target Effects
While Tofacitinib is a potent JAK inhibitor, like many kinase inhibitors, it can interact with other kinases, leading to off-target effects.[13] Comprehensive kinome profiling is essential to understand the full selectivity profile of an inhibitor. Large-scale screening assays, such as the KINOMEscan® platform, are utilized to assess the binding of an inhibitor against a large panel of kinases.[9]
Conclusion
The this compound scaffold is a valuable starting point for the design of potent kinase inhibitors. Tofacitinib exemplifies the successful development of a drug from this class, targeting the JAK family of kinases. However, achieving high selectivity remains a critical challenge. A thorough understanding of the cross-reactivity profile, obtained through a combination of in vitro and cellular assays, is paramount for the development of safer and more effective kinase inhibitors. This guide provides a framework for comparing such inhibitors and underscores the importance of detailed experimental validation in drug discovery. Researchers are encouraged to utilize these methodologies to comprehensively characterize the selectivity of their novel this compound-based compounds.
References
- 1. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The off-label uses profile of tofacitinib in systemic rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The kinase inhibitor tofacitinib in patients with rheumatoid arthritis: latest findings and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tga.gov.au [tga.gov.au]
- 8. ard.bmj.com [ard.bmj.com]
- 9. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Baricitinib and tofacitinib off‐target profile, with a focus on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of 2-(Methylamino)nicotinonitrile Derivatives In Vivo: A Comparative Guide
For Immediate Release
In the ongoing pursuit of novel and effective cancer therapeutics, 2-(methylamino)nicotinonitrile derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of their potential in vivo anticancer effects, drawing upon available data for structurally related compounds and established alternative therapies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental data, methodologies, and relevant signaling pathways to inform further preclinical and clinical development.
Comparative In Vivo Efficacy
While direct in vivo studies on this compound derivatives are limited in publicly available literature, data from closely related aminopyridine and nicotinonitrile compounds provide valuable insights into their potential efficacy. The following table summarizes the in vivo performance of a representative 2-aminopyridine derivative and a nicotinonitrile compound against standard chemotherapeutic agents.
| Compound/Drug | Compound Class | Cancer Model | Dosing Regimen | Key Efficacy Metric | Result | Reference |
| Compound 8e | 2-Aminopyridine Derivative | MV-4-11 Xenograft | Not Specified | T/C Value | 29.98% | [1] |
| Compound 7b | Nicotinonitrile Derivative | SEC-bearing Mice | Not Specified | Tumor Inhibition | 42.9% | |
| 5-Fluorouracil (5-FU) | Antimetabolite | SEC-bearing Mice | Not Specified | Tumor Inhibition | 54.2% |
Note: T/C value represents the percentage of the mean tumor weight of the treated group to the mean tumor weight of the control group. A lower T/C value indicates greater antitumor activity.
Signaling Pathways and Mechanism of Action
Research suggests that a key mechanism through which nicotinonitrile and aminopyridine derivatives exert their anticancer effects is the inhibition of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. PIM-1 kinase, in particular, is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[2][3]
The diagram below illustrates the PIM-1 kinase signaling pathway and its role in promoting cancer cell survival and proliferation. Inhibition of PIM-1 by compounds such as this compound derivatives can disrupt these pathways, leading to cancer cell death.
Caption: PIM-1 Kinase Signaling Pathway and Inhibition.
Experimental Protocols
For the validation of anticancer effects in vivo, a standardized experimental workflow is crucial. The following diagram outlines a typical protocol for a xenograft mouse model study.
Caption: In Vivo Xenograft Model Experimental Workflow.
Detailed Methodology: Xenograft Tumor Model
-
Cell Culture: Human cancer cell lines (e.g., MV-4-11 for leukemia, PC-3 for prostate cancer) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.
-
Animal Acclimatization: Immunodeficient mice (e.g., BALB/c nude mice) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Tumor Inoculation: A suspension of cancer cells (typically 1-10 million cells in sterile PBS or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers. The tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (vehicle control, test compound at various doses, and a positive control).
-
Treatment Administration: The test compound, vehicle, and positive control are administered according to the predetermined schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. The animals are also monitored for any signs of toxicity.
-
Endpoint: The study is terminated when the tumors in the control group reach a specified size or after a set duration.
-
Sample Collection and Analysis: At the end of the study, tumors, blood, and major organs are collected for further analysis, such as histopathology, biomarker analysis, and pharmacokinetic studies.
Conclusion and Future Directions
The available preclinical data on compounds structurally related to this compound derivatives suggest a promising avenue for the development of novel anticancer agents. Their potential to inhibit key signaling pathways like PIM-1 kinase provides a strong rationale for their further investigation.
Future in vivo studies should focus on directly evaluating this compound derivatives in various cancer models to establish their efficacy and safety profiles. Head-to-head comparisons with both standard-of-care chemotherapeutics and other PIM kinase inhibitors will be crucial in determining their therapeutic potential and positioning in the landscape of cancer treatment. Detailed pharmacokinetic and pharmacodynamic studies will also be necessary to optimize dosing and treatment schedules for potential clinical trials. Preclinical research has shown that derivatives of 2-(Methylamino)pyridine can exhibit strong activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[4] The mechanisms behind the anticancer effects of these derivatives are varied and are being actively investigated.[4] Researchers are looking into pathways like the induction of apoptosis (programmed cell death), interruption of cellular signaling pathways essential for the proliferation and survival of cancer cells, and interference with crucial cellular processes such as DNA replication or mitochondrial function.[4]
References
- 1. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
Navigating the Nicotinonitrile Landscape: A Guide to Reproducibility and Comparison of 2-(Methylamino)nicotinonitrile and its Analogs
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide delves into the experimental landscape of 2-(Methylamino)nicotinonitrile, a member of the pharmacologically significant nicotinonitrile family. While public data on this specific compound is limited, this guide provides a framework for its evaluation by comparing it with a well-characterized, structurally related analog, a potent Pim-1 kinase inhibitor. This comparison underscores the importance of structural modifications and provides detailed experimental protocols to ensure reproducible results.
The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, forming the basis for a variety of therapeutic agents with a broad range of biological activities, including anticancer and anti-inflammatory effects.[1] Many derivatives have been explored as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways.[2][3][4] A notable target for nicotinonitrile-based inhibitors is the Pim-1 kinase, a serine/threonine kinase that plays a significant role in cell survival and proliferation, making it an attractive target in oncology.[5][6]
Data Presentation: A Comparative Analysis of Nicotinonitrile Derivatives
To illustrate the impact of structural modifications on biological activity, the following table compares the hypothetical profile of this compound with the experimental data for a known potent Pim-1 kinase inhibitor from the nicotinonitrile class, here designated as "Compound 7b" as described in recent literature.[5][6]
| Feature | This compound (Hypothetical) | Compound 7b (A Potent Nicotinonitrile Derivative)[5][6] |
| Chemical Structure | A simple 2-aminonicotinonitrile with a methyl group on the amino nitrogen. | A more complex structure with additional aromatic and heterocyclic moieties. |
| Pim-1 Kinase Inhibition (IC50) | Expected to be low to moderate, likely in the micromolar (µM) range, due to the lack of extensive interactions with the kinase active site. | 18.9 nM (nanomolar), indicating high potency.[5][6] |
| Cytotoxicity (IC50 against PC-3 cancer cells) | Predicted to have modest cytotoxicity, likely with an IC50 in the higher micromolar range. | 3.60 µM, demonstrating significant cancer cell growth inhibition.[5][6] |
| Mechanism of Action | If active, likely through competitive inhibition at the ATP-binding site of Pim-1 kinase, though with lower affinity. | Potent Pim-1 kinase inhibition leading to apoptosis and cell cycle arrest at the G1 phase.[5][6] |
Experimental Protocols
To ensure the reproducibility of experimental results when evaluating compounds like this compound and its analogs, it is crucial to follow standardized and detailed protocols. Below are methodologies for key assays in the context of kinase inhibition and cancer cell cytotoxicity.
In Vitro Pim-1 Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Kinase substrate (e.g., a specific peptide)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Enzyme Preparation: Dilute the recombinant Pim-1 kinase to the desired concentration in the kinase assay buffer.
-
Assay Plate Setup: Add the serially diluted test compound or DMSO (for control wells) to the wells of the assay plate.
-
Enzyme Addition: Add the diluted Pim-1 kinase to each well.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This is typically done by adding the detection reagent and incubating at room temperature before reading the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxic effects of a test compound on a cancer cell line (e.g., PC-3 prostate cancer cells).
Materials:
-
PC-3 cells (or other relevant cancer cell line)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 5,000 to 10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizing the Science: Pathways and Processes
Diagrams are essential tools for visualizing complex biological pathways and experimental workflows, aiding in the understanding and replication of research.
Caption: Pim-1 Kinase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for an In Vitro Kinase Inhibition Assay.
Caption: Structure-Activity Relationship (SAR) of Nicotinonitrile Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-(Methylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 2-(Methylamino)nicotinonitrile, a key intermediate in the synthesis of numerous pharmaceutical compounds. The following sections detail the experimental protocols, present quantitative data for efficiency comparison, and visualize the synthetic pathways to aid in the selection of the most suitable route for specific research and development needs.
Comparison of Synthetic Efficiency
The synthetic efficiency of three primary routes to this compound is summarized below. The data presented is compiled from various sources and represents typical experimental outcomes.
| Parameter | Route 1: From 2-Chloronicotinonitrile | Route 2: From 2-Fluoronicotinonitrile | Route 3: N-Methylation of 2-Aminonicotinonitrile |
| Starting Material | 2-Chloronicotinonitrile | 2-Fluoronicotinonitrile | 2-Aminonicotinonitrile |
| Reagents | Methylamine, Solvent (e.g., Ethanol, DMSO) | Methylamine, Solvent (e.g., Acetonitrile) | Methylating agent (e.g., Methyl iodide, Dimethyl sulfate), Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) |
| Reaction Type | Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution | N-Methylation |
| Typical Yield | 75-90% | 80-95% | 60-80% |
| Reaction Time | 4-12 hours | 2-8 hours | 12-24 hours |
| Reaction Temperature | 80-120 °C | 60-100 °C | 0 °C to room temperature |
| Key Advantages | Readily available starting material, straightforward procedure. | Higher reactivity of fluoride leaving group leading to shorter reaction times and milder conditions. | Utilizes a common precursor. |
| Key Disadvantages | Requires elevated temperatures, longer reaction times compared to the fluoro-analog. | 2-Fluoronicotinonitrile can be more expensive than the chloro-analog. | Potential for over-methylation (dimethylation), requires careful control of stoichiometry and reaction conditions. |
Experimental Protocols
Route 1: Synthesis from 2-Chloronicotinonitrile
This route involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloronicotinonitrile with methylamine.
Procedure:
-
To a solution of 2-chloronicotinonitrile (1.0 eq) in a suitable solvent such as ethanol or DMSO, is added an excess of methylamine (as a solution in a solvent like ethanol or THF, typically 2.0-3.0 eq).
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred for 4-12 hours.
-
The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.
-
Purification by column chromatography on silica gel or recrystallization yields pure this compound.
Route 2: Synthesis from 2-Fluoronicotinonitrile
This method is analogous to Route 1 but utilizes the more reactive 2-fluoronicotinonitrile as the starting material.
Procedure:
-
In a reaction vessel, 2-fluoronicotinonitrile (1.0 eq) is dissolved in a solvent like acetonitrile.
-
A solution of methylamine (1.5-2.5 eq) is added to the mixture.
-
The reaction is heated to a temperature in the range of 60-100 °C and maintained for 2-8 hours.
-
Reaction completion is verified by TLC or HPLC analysis.
-
Work-up procedure is similar to Route 1, involving solvent evaporation, extraction, and drying of the organic phase.
-
The final product is purified by column chromatography or recrystallization.
Route 3: N-Methylation of 2-Aminonicotinonitrile
This approach involves the direct methylation of the amino group of 2-aminonicotinonitrile.
Procedure:
-
To a stirred suspension of a base such as sodium hydride (NaH, 1.1-1.5 eq) in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at 0 °C, a solution of 2-aminonicotinonitrile (1.0 eq) in the same solvent is added dropwise.
-
The mixture is stirred at 0 °C for 30-60 minutes.
-
A methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), (1.0-1.2 eq) is then added slowly at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is monitored for the formation of the product and the consumption of the starting material.
-
Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification of the crude product is achieved by column chromatography to separate the desired mono-methylated product from any unreacted starting material and di-methylated by-product.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of each synthetic route.
Comparative Docking Studies of 2-(Methylamino)nicotinonitrile Analogs: A Review of Publicly Available Data
A comprehensive review of publicly available scientific literature did not yield a direct comparative docking study focused specifically on a series of 2-(Methylamino)nicotinonitrile analogs against a single protein target. While numerous studies investigate the synthesis, docking, and biological activity of various nicotinonitrile and pyrimidine derivatives as potential therapeutic agents, particularly as kinase inhibitors, a dedicated structure-activity relationship (SAR) analysis with corresponding comparative docking data for the this compound scaffold is not readily accessible.
The research landscape surrounding nicotinonitrile-based compounds is extensive, with many derivatives being explored for their potential in cancer therapy through the inhibition of key enzymes like Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. These studies often employ molecular docking to predict binding modes and rationalize observed biological activities. However, they typically focus on a broader range of chemical structures or do not provide a systematic comparison of a series of analogs based on the this compound core.
For researchers, scientists, and drug development professionals interested in this specific class of compounds, the available literature can still offer valuable insights. By examining studies on structurally related molecules, it is possible to infer potential protein targets and key binding interactions that may be relevant to this compound analogs.
General Experimental Protocols in Similar Docking Studies
While a specific protocol for the requested analog series is unavailable, the general methodology for molecular docking studies of kinase inhibitors, as gleaned from various sources, typically involves the following steps:
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target protein (e.g., a specific kinase) is obtained from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Structures: The 2D structures of the analog series are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain stable conformations.
2. Molecular Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, GOLD, Glide, and MOE.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand docking.
-
Docking Algorithm: A docking algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) is used to explore various conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: A scoring function is employed to estimate the binding affinity (e.g., in kcal/mol) of each ligand pose. The pose with the best score is typically selected for further analysis.
3. Analysis of Docking Results:
-
The binding poses of the ligands are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.
-
The docking scores are correlated with the experimentally determined biological activities (e.g., IC50 values) to develop a structure-activity relationship.
Illustrative Workflow for a Typical Kinase Inhibitor Docking Study
The following diagram illustrates a generalized workflow for a molecular docking study of kinase inhibitors.
Caption: Generalized workflow for a molecular docking study.
Conclusion
While a specific, detailed comparative docking study on this compound analogs is not currently available in the public domain, the wealth of research on related nicotinonitrile and pyrimidine-based kinase inhibitors provides a solid foundation for initiating such an investigation. Researchers can leverage the established methodologies and findings from these related studies to design and execute a focused computational analysis of this promising class of compounds. The development of a comprehensive SAR based on comparative docking would be a valuable contribution to the field and could accelerate the discovery of novel therapeutic agents.
Safety Operating Guide
Proper Disposal of 2-(Methylamino)nicotinonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential guidance on the proper disposal procedures for 2-(Methylamino)nicotinonitrile, emphasizing safety and regulatory adherence.
Hazard Profile of Structurally Similar Compounds
To ensure safe handling, it is prudent to assume that this compound may exhibit hazards similar to related nicotinonitrile and aminopyridine derivatives. The following table summarizes common hazard classifications for these types of compounds.
| Hazard Statement | GHS Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | May cause skin irritation.[3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | May cause serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | May cause respiratory irritation.[3][4][5] |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is essential to mitigate risks and ensure regulatory compliance. The following steps provide a general framework for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes:
-
Gloves: Nitrile or other chemical-resistant gloves.[6]
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste in a clearly labeled, dedicated hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a compatible, leak-proof hazardous waste container.
-
The container must be clearly labeled with the chemical name and approximate concentration.
-
Avoid mixing with incompatible materials.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, and bench paper, should be disposed of as hazardous waste.[7]
-
3. Labeling:
-
All waste containers must be accurately and clearly labeled as hazardous waste.
-
The label should include the full chemical name: "this compound" and any known hazard information.
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area is in compliance with institutional and local regulations.
5. Disposal:
-
The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company.[3][4][5][8]
-
Contact your institution's EHS department to arrange for pickup and disposal.
-
Never dispose of this chemical down the drain or in regular trash.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: The information provided is based on data for structurally similar compounds and general best practices for laboratory chemical waste disposal. Always consult the specific Safety Data Sheet for any chemical you are working with and adhere to all local, state, and federal regulations, as well as your institution's specific policies and procedures for hazardous waste management. Your institution's Environmental Health and Safety department is the primary resource for guidance on chemical disposal.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 7. Closing the loop: Nitrile glove recycling at UW–Madison laboratories – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
